YM-244769 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIUNLKEPKCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YM-244769 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Selective Na+/Ca2+ Exchanger Isoform 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-244769 dihydrochloride is a potent and selective small molecule inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis. This technical guide synthesizes the current understanding of YM-244769's mechanism of action, focusing on its preferential inhibition of the NCX3 isoform. The document provides a detailed overview of its pharmacological properties, the molecular determinants of its action, and its effects in preclinical models of cellular stress. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Selective Inhibition of NCX3
YM-244769 is a benzyloxyphenyl derivative that functions as a potent inhibitor of the Na+/Ca2+ exchanger.[1][2] Its primary mechanism of action is the selective blockade of the reverse mode of NCX, which is responsible for calcium influx into the cell.[1] Notably, YM-244769 exhibits a significant preference for the NCX3 isoform over NCX1 and NCX2.[1][2]
The inhibitory potency of YM-244769 is directly linked to the rate of intracellular sodium-dependent inactivation of the exchanger.[3] This suggests that under normal physiological conditions with low intracellular sodium, the inhibitor is less active. However, in pathological states such as ischemia/reperfusion injury, where intracellular sodium levels rise, the inhibitory effect of YM-244769 is enhanced.[3] This targeted action makes it a promising candidate for conditions associated with cellular calcium overload.
Quantitative Inhibitory Profile
The inhibitory activity of YM-244769 on the three NCX isoforms has been quantified through in vitro assays measuring the inhibition of Na+-dependent 45Ca2+ uptake in transfected cell lines.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Cell Line | Reference |
| NCX1 | 68 | CCL39 fibroblasts | [1][2] |
| NCX2 | 96 | CCL39 fibroblasts | [1][2] |
| NCX3 | 18 | CCL39 fibroblasts | [1][2] |
These data clearly demonstrate the higher potency of YM-244769 for NCX3, being approximately 3.8-fold and 5.3-fold more potent against NCX3 than NCX1 and NCX2, respectively.[1]
Signaling Pathway of NCX Inhibition
The following diagram illustrates the cellular mechanism of Na+/Ca2+ exchange and the inhibitory action of YM-244769.
Caption: Inhibition of the Na+/Ca2+ exchanger (NCX) by YM-244769.
Experimental Methodologies
While the full detailed experimental protocols from the primary literature were not accessible, this section outlines the general methodologies employed in the key studies investigating the mechanism of action of YM-244769.
Cell Culture and Transfection
-
Cell Line: CCL39 fibroblasts were utilized for their low endogenous NCX activity, providing a clean background for expressing specific NCX isoforms.
-
Transfection: Cells were stably transfected with plasmids encoding either human NCX1, NCX2, or rat NCX3. This allowed for the specific assessment of YM-244769's effect on each isoform individually.
45Ca2+ Uptake Assay
This assay is a direct measure of NCX activity in the reverse mode (Ca2+ influx).
Caption: General workflow for the 45Ca2+ uptake assay.
Chimeric Analysis and Site-Directed Mutagenesis
To identify the molecular determinants of YM-244769's selectivity, chimeric proteins of NCX1 and NCX3 were created. By swapping domains between the two isoforms, researchers could pinpoint the region responsible for the differential sensitivity to the inhibitor. Further refinement using site-directed mutagenesis allowed for the identification of specific amino acid residues critical for drug interaction.
Hypoxia/Reoxygenation-Induced Cell Damage Model
-
Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express both NCX1 and NCX3, were used to model neuronal injury.
-
Protocol:
-
Cells were subjected to a period of hypoxia (low oxygen).
-
This was followed by a period of reoxygenation.
-
YM-244769 was added at the time of reoxygenation.
-
Cell damage was assessed by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.
-
Preclinical Efficacy and Potential Therapeutic Applications
YM-244769 has demonstrated protective effects in a cellular model of ischemia/reperfusion injury. In SH-SY5Y neuronal cells, YM-244769 significantly protected against cell damage induced by hypoxia/reoxygenation.[1][4] This neuroprotective effect is attributed to its ability to prevent calcium overload, a key event in the pathophysiology of ischemic cell death.
The preferential inhibition of NCX3, which is predominantly expressed in the brain and skeletal muscle, suggests that YM-244769 could be a valuable therapeutic agent for neurological conditions such as stroke and other ischemic brain injuries.[3]
Selectivity and Off-Target Profile
While YM-244769 shows clear selectivity among the NCX isoforms, comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not publicly available. As with any small molecule inhibitor, a thorough assessment of its off-target effects is crucial for further preclinical and clinical development.
Conclusion
This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger, with a distinct preference for the NCX3 isoform. Its mechanism of action, centered on the inhibition of reverse mode Ca2+ influx, is particularly relevant in pathological conditions associated with elevated intracellular sodium. The neuroprotective effects observed in cellular models of ischemia/reperfusion highlight its therapeutic potential. Further investigation into its in vivo efficacy, safety, and off-target profile is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding of YM-244769 for researchers and drug development professionals, facilitating future exploration of this promising molecule.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769 Dihydrochloride: A Technical Guide to its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This small molecule has garnered significant interest within the research community for its preferential inhibition of the NCX3 isoform and its selective targeting of the reverse (Ca2+ entry) mode of the exchanger. These properties make YM-244769 an invaluable tool for investigating the pathophysiological roles of NCX in various conditions, most notably in ischemia-reperfusion injury and neurodegenerative diseases. This technical guide provides an in-depth overview of YM-244769, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visualization of the signaling pathway it modulates in the context of neuronal hypoxia-reoxygenation injury.
Core Mechanism of Action
YM-244769 is a benzyloxyphenyl derivative that acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The NCX is a bidirectional transmembrane protein that plays a crucial role in maintaining intracellular calcium and sodium homeostasis by exchanging three sodium ions for one calcium ion. Depending on the electrochemical gradients of these ions, the NCX can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx).
Under pathological conditions such as ischemia, cellular ATP depletion leads to the dysfunction of the Na+/K+ ATPase pump. This results in an accumulation of intracellular sodium, which in turn reverses the operational direction of the NCX, causing a detrimental influx of calcium. YM-244769 exhibits a strong preference for inhibiting this reverse mode of the NCX, thereby preventing the damaging calcium overload.[1] Furthermore, studies have shown that YM-244769 has a higher affinity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle, making it a particularly relevant tool for neurological research.[1][2]
Quantitative Inhibitory Profile
The inhibitory potency of YM-244769 has been quantified across different NCX isoforms and operational modes. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for NCX3 and the reverse mode of operation.
| Target Isoform | Operational Mode | IC50 (nM) | Cell System/Assay |
| NCX1 | Reverse (Ca2+ uptake) | 68 | NCX1-transfected fibroblasts (45Ca2+ uptake) |
| NCX2 | Reverse (Ca2+ uptake) | 96 | NCX2-transfected fibroblasts (45Ca2+ uptake) |
| NCX3 | Reverse (Ca2+ uptake) | 18 | NCX3-transfected fibroblasts (45Ca2+ uptake) |
| NCX1 | Bidirectional (outward INCX) | ~100 | Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp) |
| NCX1 | Bidirectional (inward INCX) | ~100 | Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp) |
| NCX1 | Unidirectional (outward INCX - Ca2+ entry) | 50 | Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp) |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
45Ca2+ Uptake Assay for Measuring NCX Inhibition
This protocol is designed to measure the inhibitory effect of YM-244769 on the reverse mode of NCX in cultured cells.
Materials:
-
Cultured cells expressing the NCX isoform of interest (e.g., NCX-transfected fibroblasts, SH-SY5Y cells)
-
This compound stock solution (in DMSO)
-
45CaCl2
-
Na+-loading buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 20 mM HEPES, pH 7.4)
-
Uptake buffer (e.g., 130 mM KCl, 1 mM MgCl2, 0.1 mM CaCl2, 20 mM HEPES, pH 7.4, containing 45Ca2+)
-
Wash buffer (e.g., 140 mM KCl, 1 mM EGTA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to confluence.
-
Na+ Loading: Aspirate the culture medium and wash the cells with Na+-loading buffer. Incubate the cells in Na+-loading buffer for a specified time (e.g., 30-60 minutes) at 37°C to increase intracellular Na+ concentration.
-
Drug Incubation: During the final 10-15 minutes of Na+ loading, add YM-244769 at various concentrations to the Na+-loading buffer. Include a vehicle control (DMSO).
-
Initiation of 45Ca2+ Uptake: Aspirate the Na+-loading buffer and immediately add the uptake buffer containing 45Ca2+ to initiate the NCX-mediated calcium influx. Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular 45Ca2+.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of 45Ca2+ uptake against the concentration of YM-244769.
Whole-Cell Voltage Clamp for Measuring NCX Current (INCX)
This protocol allows for the direct measurement of the electrogenic current generated by NCX and the effect of YM-244769.
Materials:
-
Isolated cells (e.g., cardiac ventricular myocytes, neurons)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., 120 mM CsOH, 120 mM L-aspartic acid, 20 mM TEA-Cl, 5 mM HEPES, 5 mM Mg-ATP, 10 mM BAPTA, pH 7.2 with CsOH). To elicit outward INCX (reverse mode), include a defined concentration of Na+ (e.g., 10-20 mM NaCl) and a low concentration of free Ca2+.
-
This compound
Procedure:
-
Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Form a gigaohm seal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell at a holding potential (e.g., -40 mV). To measure INCX, apply a voltage ramp protocol (e.g., a ramp from +60 mV to -120 mV over 500 ms). This allows for the measurement of both inward and outward currents.
-
INCX Isolation: To isolate INCX from other membrane currents, other ion channels (e.g., Na+, K+, and Ca2+ channels) should be blocked pharmacologically (e.g., using tetrodotoxin, TEA, and nifedipine, respectively). The remaining current can be further confirmed as INCX by its sensitivity to Ni2+ (a non-selective NCX inhibitor).
-
Application of YM-244769: Perfuse the cell with the extracellular solution containing the desired concentration of YM-244769 and record the changes in INCX.
-
Data Analysis: Measure the amplitude of the inward and outward INCX before and after the application of YM-244769 to determine the extent of inhibition.
Signaling Pathways and Visualizations
Role of YM-244769 in Hypoxia-Reoxygenation-Induced Neuronal Injury
During cerebral ischemia (hypoxia), the lack of oxygen leads to a rapid depletion of cellular ATP. This energy deficit impairs the function of the Na+/K+ ATPase, a pump essential for maintaining the steep sodium gradient across the neuronal membrane. As the pump fails, intracellular sodium levels rise dramatically. This accumulation of intracellular sodium reverses the normal operation of the Na+/Ca2+ exchanger (NCX), causing it to pump calcium into the cell in exchange for sodium. The resulting calcium overload is a critical trigger for a cascade of neurotoxic events. Elevated intracellular calcium activates a host of degradative enzymes, including calpains and caspases, which break down essential cellular components. This ultimately leads to apoptotic cell death and neuronal damage. YM-244769, by selectively inhibiting the reverse mode of NCX, can prevent this pathological calcium influx and thereby protect neurons from hypoxia-reoxygenation-induced injury.[1][5]
Caption: Signaling pathway of hypoxia-reoxygenation neuronal injury and the inhibitory action of YM-244769.
Experimental Workflow for Assessing Neuroprotection
The neuroprotective effects of YM-244769 can be evaluated using an in vitro model of hypoxia-reoxygenation in a neuronal cell line such as SH-SY5Y.
Caption: Workflow for evaluating the neuroprotective effects of YM-244769 in an in vitro model.
Conclusion
This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchanger function, particularly the NCX3 isoform and the reverse mode of operation. Its ability to mitigate calcium overload in pathological conditions makes it a compound of significant interest for research into neuroprotection and other ischemia-related pathologies. The data and protocols presented in this guide are intended to facilitate the effective use of YM-244769 in a research setting, contributing to a deeper understanding of the roles of NCX in health and disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanisms of neuronal damage in brain hypoxia/ischemia: focus on the role of mitochondrial calcium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The underlying mechanism of calcium toxicity-induced autophagic cell death and lysosomal degradation in early stage of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
YM-244769 Dihydrochloride: A Technical Guide to its NCX3 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), with a notable preference for the NCX3 isoform.[1][2][3][4][5] This preferential action makes it a valuable pharmacological tool for investigating the specific physiological and pathophysiological roles of NCX3. Furthermore, its potential as a neuroprotective agent is an active area of research.[1][2][4] This technical guide provides an in-depth overview of the NCX3 selectivity of YM-244769, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the experimental workflow.
Core Mechanism of Action
The sodium-calcium exchanger (NCX) is a bidirectional membrane transporter that plays a crucial role in maintaining calcium homeostasis in various cell types.[6][7] It can operate in two modes: a "forward mode" that extrudes Ca2+ from the cell and a "reverse mode" that allows Ca2+ to enter the cell, depending on the electrochemical gradients of Na+ and Ca2+ and the membrane potential.[2][6][7] YM-244769 primarily inhibits the reverse mode of NCX, which is often associated with pathological conditions such as ischemia-reperfusion injury.[1][2][7][8]
Quantitative Selectivity Profile
The selectivity of YM-244769 for the three mammalian NCX isoforms (NCX1, NCX2, and NCX3) has been determined by measuring its inhibitory concentration (IC50) for the reverse mode of each isoform. The compound demonstrates a clear preference for NCX3.
| NCX Isoform | IC50 (nM) |
| NCX1 | 68 ± 2.9 |
| NCX2 | 96 ± 3.5 |
| NCX3 | 18 ± 1.0 |
Table 1: Inhibitory potency (IC50) of YM-244769 on the reverse mode (intracellular Na+-dependent 45Ca2+ uptake) of NCX1, NCX2, and NCX3 isoforms. Data sourced from multiple studies.[2][3]
Based on these values, YM-244769 is approximately 3.8-fold more selective for NCX3 over NCX1 and 5.3-fold more selective for NCX3 over NCX2.[1][2][4]
Further studies using electrophysiological techniques in guinea pig cardiac ventricular myocytes, which primarily express NCX1, have also characterized the inhibitory effects of YM-244769.
| NCX1 Current Mode | IC50 (µM) |
| Bidirectional Outward and Inward | ~0.1 |
| Unidirectional Outward (Ca2+ entry) | 0.05 |
| Unidirectional Inward (Ca2+ exit) | >10 (only ~50% inhibition at 10 µM) |
Table 2: Inhibitory potency (IC50) of YM-244769 on different modes of NCX1 current in guinea pig cardiac ventricular myocytes.[9]
Experimental Protocols
The isoform selectivity of YM-244769 was primarily determined using a radiolabeled calcium uptake assay in a stable cell line expressing individual NCX isoforms.
Cell Line and Culture:
-
CCL39 fibroblasts, a hamster lung fibroblast cell line, were used.
-
These cells were stably transfected to express one of the three NCX isoforms: NCX1, NCX2, or NCX3.
-
Cells were cultured under standard conditions (e.g., Dulbecco's modified Eagle's medium supplemented with fetal bovine serum, antibiotics, and a selection agent like G418 to maintain isoform expression).
Intracellular Na+-dependent 45Ca2+ Uptake Assay (Reverse Mode):
-
Cell Preparation: Transfected CCL39 cells were grown to confluence in multi-well plates.
-
Na+ Loading: To induce the reverse mode of the NCX, the intracellular Na+ concentration was increased. This was achieved by pre-incubating the cells in a Na+-rich, K+-free medium containing a Na+/K+-ATPase inhibitor (e.g., ouabain). This blocks the sodium pump, leading to an accumulation of intracellular Na+.
-
Initiation of Uptake: The Na+-loaded cells were then incubated in a medium containing the radioactive isotope 45Ca2+ and varying concentrations of YM-244769. This medium was designed to promote Ca2+ influx through the NCX.
-
Termination of Uptake: After a short incubation period (typically a few minutes to measure the initial rate of uptake), the reaction was stopped by rapidly washing the cells with an ice-cold stop solution (e.g., a solution containing LaCl3 to block Ca2+ channels and exchangers).
-
Quantification: The cells were lysed, and the intracellular 45Ca2+ was measured using a scintillation counter.
-
Data Analysis: The amount of 45Ca2+ uptake was plotted against the concentration of YM-244769. The IC50 values were then calculated by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol used to determine the NCX isoform selectivity of YM-244769.
Logical Relationship of Selectivity
The following diagram illustrates the selectivity profile of YM-244769 for the different NCX isoforms.
Conclusion
This compound is a valuable research tool characterized by its preferential inhibition of the NCX3 isoform.[1][2][4] The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of its selectivity profile. This information is critical for the design and interpretation of studies aimed at elucidating the specific functions of NCX3 in health and disease, and for the potential development of novel therapeutics targeting this transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Structure and Mechanism of YM-244769 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride is a potent and selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. With a notable preference for the NCX3 isoform, YM-244769 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of NCX. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and experimental applications of this compound, with a focus on its neuroprotective effects in models of hypoxia/reoxygenation injury. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Chemical Structure and Properties
YM-244769 is a benzyloxyphenyl derivative with the IUPAC name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride.[1] Its structure is characterized by a central nicotinamide core linked to a 3-aminobenzyl group and a phenoxy group further substituted with a 3-fluorobenzyl ether. The dihydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value | Reference |
| IUPAC Name | N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride | [1] |
| Chemical Formula | C26H24Cl2FN3O3 | [1] |
| Molecular Weight | 516.39 g/mol | [1][2] |
| CAS Number | 837424-39-2 | [1] |
| SMILES String | O=C(C1=CC=C(OC2=CC=C(OCC3=CC=CC(F)=C3)C=C2)N=C1)NCC4=CC=CC(N)=C4.Cl.Cl | [2] |
| Appearance | White to pink powder | [2] |
| Solubility | DMSO: 2 mg/mL | [2] |
Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger
The primary molecular target of YM-244769 is the Na+/Ca2+ exchanger (NCX), a bidirectional membrane transporter that plays a crucial role in maintaining intracellular calcium and sodium homeostasis.[3] NCX can operate in two modes: the "forward mode," which extrudes Ca2+ from the cell, and the "reverse mode," which imports Ca2+ into the cell.[3]
YM-244769 is a potent inhibitor of the NCX, demonstrating a preference for the reverse (Ca2+ entry) mode of operation.[1] This inhibition is dependent on the intracellular Na+ concentration, making it particularly effective under pathological conditions where intracellular Na+ levels are elevated, such as during ischemia.[1][3]
A key feature of YM-244769 is its isoform selectivity. It preferentially inhibits the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[3][4] This selectivity makes it a valuable tool for dissecting the specific roles of NCX3 in neuronal function and disease.
Quantitative Inhibitory Activity
| Target | Assay Condition | IC50 Value | Reference |
| NCX3 | Intracellular Na+-dependent 45Ca2+ uptake | 18 nM | [2][4] |
| NCX1 | Intracellular Na+-dependent 45Ca2+ uptake | 68 nM | [5] |
| NCX2 | Intracellular Na+-dependent 45Ca2+ uptake | 96 nM | [5] |
| Bidirectional NCX Current (INCX) | Whole-cell patch clamp in guinea pig cardiac myocytes | ~0.1 µM | [1] |
| Unidirectional Outward INCX (Ca2+ entry mode) | Whole-cell patch clamp in guinea pig cardiac myocytes | 0.05 µM | [1] |
Signaling Pathway in Neuroprotection
In conditions of hypoxia or ischemia, the cellular ionic balance is disrupted, leading to an increase in intracellular sodium. This rise in intracellular Na+ can drive the NCX to operate in reverse mode, leading to a pathological influx of Ca2+. This Ca2+ overload is a key trigger for neuronal cell death. YM-244769, by selectively inhibiting the reverse mode of NCX3, can prevent this detrimental Ca2+ influx and thereby protect neuronal cells from hypoxia/reoxygenation-induced damage.[2][4]
Caption: Signaling pathway of YM-244769 in neuroprotection.
Experimental Protocols
In Vitro Hypoxia/Reoxygenation Injury Model in Neuronal Cells
This protocol describes a general method for inducing hypoxia/reoxygenation injury in a neuronal cell line, such as SH-SY5Y, to test the protective effects of YM-244769.
Caption: Experimental workflow for a hypoxia/reoxygenation assay.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentration of YM-244769 or vehicle control. Incubate for a specified period (e.g., 30 minutes).
-
Hypoxia: Replace the medium with a glucose-free balanced salt solution. Place the cells in a hypoxic chamber with a low oxygen environment (e.g., 95% N2, 5% CO2) for a duration determined by cell type and experimental goals (e.g., 6-24 hours).[6][7]
-
Reoxygenation: Remove the cells from the hypoxic chamber and replace the solution with normal culture medium. Return the cells to the normoxic incubator for a reoxygenation period (e.g., 12-24 hours).[6]
-
Assessment of Cell Injury:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
Apoptosis Assays: Use techniques such as flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cell populations.
-
Measurement of Na+/Ca2+ Exchange Current (INCX) by Whole-Cell Patch Clamp
This protocol provides a general outline for the electrophysiological measurement of NCX currents in isolated cells, such as guinea pig cardiac ventricular myocytes, to characterize the inhibitory effects of YM-244769.[1]
Methodology:
-
Cell Isolation: Isolate single cells from the tissue of interest (e.g., guinea pig ventricle) using enzymatic digestion.
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to gain electrical access to the cell interior.
-
Perfuse the cells with an external solution (e.g., Tyrode's solution).
-
Use a pipette solution containing a known concentration of Na+ to control the intracellular environment.
-
-
Eliciting INCX:
-
Hold the cell at a specific membrane potential (e.g., -40 mV).
-
Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV) to elicit both outward (reverse mode) and inward (forward mode) NCX currents.
-
To isolate the NCX current, perform recordings in the absence and presence of a non-specific NCX blocker like NiCl2 (e.g., 10 mM). The Ni2+-sensitive current represents the INCX.[8]
-
-
Application of YM-244769:
-
After obtaining a stable baseline INCX recording, perfuse the cell with a solution containing YM-244769 at the desired concentration.
-
Record the INCX in the presence of the compound to determine its inhibitory effect.
-
-
Data Analysis:
-
Measure the amplitude of the outward and inward INCX at specific voltages.
-
Calculate the percentage of inhibition by comparing the current amplitude in the presence and absence of YM-244769.
-
Generate concentration-response curves to determine the IC50 value of YM-244769.
-
Conclusion
This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchange, particularly the NCX3 isoform. Its ability to preferentially inhibit the reverse mode of NCX makes it a valuable agent for investigating and potentially mitigating the pathological consequences of Ca2+ overload in various disease models, most notably in neuronal ischemia. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the unique properties of YM-244769 to advance our understanding of cellular ion homeostasis and to explore new therapeutic strategies for a range of disorders.
References
- 1. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The optimization conditions of establishing an H9c2 cardiomyocyte hypoxia/reoxygenation injury model based on an AnaeroPack System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
YM-244769 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It details the compound's discovery and history, delineates its mechanism of action with a focus on its isoform and mode selectivity, and presents its key quantitative data in a structured format. Furthermore, this document offers detailed experimental protocols for researchers seeking to investigate YM-244769's effects, and visualizes its signaling pathway and experimental workflows through Graphviz diagrams.
Discovery and History
YM-244769, chemically known as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide dihydrochloride, is a novel small molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1] It was discovered and developed by scientists at Astellas Pharma Inc. (formerly through the merger of Yamanouchi Pharmaceutical and Fujisawa Pharmaceutical) as part of a research program focused on identifying new therapeutic agents for ischemic diseases.[2][3][4] The discovery of YM-244769 emerged from the screening of newly synthesized benzyloxyphenyl derivatives for their ability to inhibit the reverse mode (Ca2+ entry) of NCX1.[5]
Astellas Pharma, formed in 2005, has a history of drug discovery in various therapeutic areas, including cardiovascular and neurological disorders.[2][4] The development of selective NCX inhibitors like YM-244769 was driven by the understanding that dysregulation of intracellular Ca2+ homeostasis via NCX plays a critical role in the pathophysiology of conditions such as cerebral ischemia and cardiac arrhythmias. YM-244769 was identified as a promising candidate due to its high potency and, notably, its selectivity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[1][6]
Mechanism of Action
YM-244769 exerts its pharmacological effects by inhibiting the Na+/Ca2+ exchanger, a key membrane protein responsible for maintaining intracellular calcium homeostasis. NCX is an electrogenic transporter that can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx).
The primary mechanism of action of YM-244769 is the potent and selective inhibition of the reverse mode of NCX, thereby preventing the detrimental influx of Ca2+ that occurs under pathological conditions such as ischemia-induced intracellular Na+ accumulation.[6] Critically, YM-244769 exhibits a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][6] This isoform selectivity is significant, as NCX3 is highly expressed in neuronal tissues, suggesting a targeted therapeutic potential for neuroprotection.[1]
The signaling pathway affected by YM-244769 is central to cellular calcium regulation. By blocking the reverse mode of NCX3, YM-244769 helps to prevent Ca2+ overload in neurons, a key event in the ischemic cascade that leads to excitotoxicity and cell death.
Quantitative Data
The inhibitory activity of YM-244769 has been quantified in various in vitro assays. The following tables summarize the key IC50 values for its effects on different NCX isoforms and modes of operation.
Table 1: Inhibitory Concentration (IC50) of YM-244769 on NCX Isoforms (Reverse Mode)
| NCX Isoform | IC50 (nM) | Cell System | Assay |
| NCX1 | 68 | NCX1-transfected fibroblasts | 45Ca2+ uptake |
| NCX2 | 96 | NCX2-transfected fibroblasts | 45Ca2+ uptake |
| NCX3 | 18 | NCX3-transfected fibroblasts | 45Ca2+ uptake |
Table 2: Inhibitory Concentration (IC50) of YM-244769 on NCX1 Current (Electrophysiology)
| NCX Current Mode | IC50 (µM) | Cell System |
| Bidirectional (outward and inward) | ~0.1 | Guinea pig cardiac ventricular myocytes |
| Unidirectional (outward, Ca2+ entry) | 0.05 | Guinea pig cardiac ventricular myocytes |
| Unidirectional (inward, Ca2+ exit) | >10 (only ~50% inhibition at 10 µM) | Guinea pig cardiac ventricular myocytes |
Experimental Protocols
45Ca2+ Uptake Assay for NCX Activity
This protocol is designed to measure the reverse mode of Na+/Ca2+ exchange activity in cells expressing NCX isoforms.
Materials:
-
NCX-transfected fibroblast cell lines (NCX1, NCX2, or NCX3)
-
24-well culture plates
-
Na+-free medium (e.g., choline chloride-based)
-
Na+-rich loading medium (containing a high concentration of NaCl)
-
45CaCl2
-
YM-244769 stock solution
-
Ice-cold LaCl3 termination solution
-
Cell lysis buffer
-
Scintillation counter and vials
-
Protein assay reagents
Procedure:
-
Cell Culture: Culture NCX-transfected fibroblasts in appropriate media until confluent.
-
Plating: Seed cells into 24-well plates and grow to confluence.
-
Na+ Loading:
-
Wash the cells twice with Na+-free medium.
-
Incubate the cells in a Na+-rich loading medium for 30 minutes to increase intracellular Na+ concentration.
-
-
Assay Initiation:
-
Wash the cells rapidly with Na+-free, Ca2+-free medium to remove extracellular Na+.
-
Immediately add the reaction mixture containing Na+-free medium, 45CaCl2, and varying concentrations of YM-244769.
-
-
Uptake and Termination:
-
Allow the 45Ca2+ uptake to proceed for a defined period (e.g., 1 minute).
-
Terminate the reaction by rapidly aspirating the reaction mixture and washing the cells three times with an ice-cold LaCl3 solution to displace extracellular 45Ca2+.
-
-
Measurement:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
-
Data Analysis:
-
Calculate the rate of 45Ca2+ uptake at each concentration of YM-244769.
-
Plot the percentage of inhibition against the log concentration of YM-244769 and determine the IC50 value using a suitable curve-fitting algorithm.
-
Whole-Cell Patch-Clamp Electrophysiology for NCX Current Measurement
This protocol outlines the measurement of NCX currents (INCX) in isolated cardiomyocytes using the whole-cell patch-clamp technique.
Materials:
-
Isolated single ventricular myocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
YM-244769 stock solution
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes from cardiac tissue using enzymatic digestion.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Recording:
-
Place the isolated myocytes in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow for dialysis of the pipette solution into the cell for several minutes.
-
-
Voltage-Clamp Protocol:
-
Clamp the cell at a holding potential (e.g., -40 mV).
-
Apply a voltage ramp or step protocol to elicit both outward (reverse mode) and inward (forward mode) NCX currents.
-
-
Drug Application:
-
Record baseline INCX.
-
Apply YM-244769 at various concentrations to the bath via the perfusion system.
-
Record INCX in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak outward and inward INCX amplitudes before and after drug application.
-
Subtract any leak or background currents.
-
Calculate the percentage of inhibition for each concentration of YM-244769.
-
Construct a dose-response curve and determine the IC50 value.
-
Chemical Synthesis
The detailed chemical synthesis pathway for this compound is proprietary information of Astellas Pharma Inc. and is not publicly available in the scientific literature. The compound is a complex molecule belonging to the benzyloxyphenyl class of NCX inhibitors. Its synthesis would involve multiple steps to construct the nicotinamide core and attach the substituted phenoxy and aminobenzyl moieties.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of the Na+/Ca2+ exchanger, particularly the NCX3 isoform. Its ability to preferentially block the reverse mode of NCX makes it a promising candidate for mitigating Ca2+ overload-induced cellular damage in neurological and cardiovascular disorders. The experimental protocols and data presented in this guide provide a foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.
References
- 1. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History & Company Milestones | Astellas [astellas.com]
- 3. Astellas' Drug Discovery Strategy: Focus on Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcfmodeling.com [dcfmodeling.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
The Tipping Point: NCX Inhibition as a Neuroprotective Strategy
An In-depth Technical Guide on the Role of the Sodium-Calcium Exchanger in Neuronal Injury and Protection
Abstract
The sodium-calcium exchanger (NCX) is a critical plasma membrane transporter responsible for maintaining intracellular calcium ([Ca²⁺]i) and sodium ([Na⁺]i) homeostasis in neurons. Under physiological conditions, it primarily operates in a "forward mode," extruding Ca²⁺ to protect against calcium overload. However, during pathological events such as cerebral ischemia, the collapse of ionic gradients forces the NCX into a detrimental "reverse mode," importing Ca²⁺ and exacerbating excitotoxic neuronal death. This guide provides a comprehensive technical overview of the role of NCX in neuroprotection, focusing on the mechanism of its pathological reversal and the therapeutic potential of its inhibition. We present quantitative data on key pharmacological inhibitors, detailed experimental protocols for studying NCX-mediated injury, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for stroke and other neurodegenerative disorders.
The Dual Role of the Sodium-Calcium Exchanger (NCX) in Neuronal Homeostasis
The NCX is a bidirectional ion transporter with three main isoforms found in the brain: NCX1, NCX2, and NCX3.[1][2] All three are present in neurons and glial cells, though their distribution varies by region and cell type.[3] The transporter's directionality is not fixed but is dynamically determined by the transmembrane electrochemical gradients of Na⁺ and Ca²⁺, as well as the membrane potential.[1][2]
-
Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, the steep inwardly directed Na⁺ gradient drives the extrusion of one Ca²⁺ ion in exchange for the influx of three Na⁺ ions. This mode is a high-capacity system crucial for rapidly lowering elevated intracellular Ca²⁺ following neuronal activity, thus preventing Ca²⁺ toxicity.[4][5]
-
Reverse Mode (Ca²⁺ Influx): During pathological states like cerebral ischemia, two critical events occur: (1) ATP depletion inhibits the Na⁺/K⁺-ATPase, leading to a massive accumulation of intracellular Na⁺, and (2) the cell membrane depolarizes.[6] This combination dissipates the normal Na⁺ gradient, causing the NCX to reverse its direction of transport.[6][7] In this mode, it exports three Na⁺ ions in exchange for importing one Ca²⁺ ion, contributing significantly to the toxic Ca²⁺ overload that triggers neuronal death cascades.[1][2]
NCX Inhibition: A Targeted Neuroprotective Strategy
The pathological reversal of NCX during ischemia makes its inhibition a prime therapeutic target. By blocking the reverse mode, inhibitors can prevent a major source of Ca²⁺ entry, thereby mitigating downstream excitotoxic events.
Mechanism of Ischemic Injury and NCX Inhibitor Intervention
During an ischemic event, the failure of cellular energy metabolism initiates a catastrophic signaling cascade. The reversal of NCX is a key tipping point in this process. Inhibition of this reversal can preserve ionic homeostasis and protect neurons.
The signaling pathway below illustrates the central role of NCX reversal in ischemic neuronal death and the point of therapeutic intervention.
Caption: Ischemic cascade leading to NCX reversal and neuronal death.
This cascade highlights a particularly destructive feedback loop where Ca²⁺-activated proteases, such as calpains, can cleave and degrade NCX isoforms, particularly NCX3.[8][9][10] This degradation impairs the cell's ability to restore normal Ca²⁺ efflux even if energy metabolism were recovered, thus sealing the neuron's fate.
Pharmacological Inhibitors of NCX
Several small molecules have been developed to inhibit NCX activity. Many modern inhibitors show a preference for the reverse (Ca²⁺ influx) mode, which is ideal for therapeutic use as it minimizes disruption to the crucial forward mode under normal conditions.[11]
| Inhibitor | Target Isoform(s) | IC₅₀ (Reverse Mode) | Experimental Model | Key Neuroprotective Finding | Reference |
| SEA0400 | NCX1, NCX2, NCX3 | 5-33 nM (cultured neurons, glia) | Rat transient MCAO | Reduced infarct volumes in cortex and striatum. | [12] |
| KB-R7943 | NCX1, NCX2, NCX3 | 2-4 µM (cultured neurons, glia) | Quiescent cardiomyocytes | Reduced Ca²⁺ oscillations and LDH release post-hypoxia. | [12][13] |
| YM-244769 | NCX3 > NCX1/NCX2 | 18 nM (NCX3); 68-96 nM (NCX1/2) | Hypoxia/reoxygenation (SH-SY5Y cells) | Protected against hypoxia-induced neuronal cell damage. | [3][14] |
| SN-6 | NCX1 > NCX2/NCX3 | ~2.9 µM (NCX1) | Hypoxia/reoxygenation (renal cells) | Protected against hypoxia-induced cell damage. | [15] |
Key Experimental Methodologies
Studying the role of NCX inhibition in neuroprotection requires robust in vitro and in vivo models of ischemia. Below are detailed protocols for two of the most common experimental paradigms.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
OGD in primary neuronal cultures is a widely used model to simulate the core components of ischemic injury at the cellular level.[16]
Objective: To induce an ischemic-like injury in cultured neurons to test the efficacy of NCX inhibitors.
Protocol:
-
Cell Culture: Plate primary cortical neurons from embryonic day 14-18 mice or rats onto poly-D-lysine-coated plates at a density of ~200,000 cells/well. Culture for 7-10 days in Neurobasal medium supplemented with B27, L-glutamine, and antibiotics.[17]
-
Preparation for OGD:
-
OGD Induction:
-
Reperfusion:
-
To simulate reperfusion, remove the plates from the chamber.
-
Replace the OGD buffer with the original, pre-warmed culture medium (containing glucose and oxygen).
-
Return the cultures to a standard normoxic incubator (95% Air, 5% CO₂, 37°C).
-
-
Assessment of Neuroprotection (24 hours post-OGD):
-
Cell Viability: Quantify neuronal death using assays such as Lactate Dehydrogenase (LDH) release into the medium (measures membrane rupture) or MTT assay (measures mitochondrial metabolic activity).[18][19][20]
-
Apoptosis: Use TUNEL staining or immunofluorescence for cleaved caspase-3 to quantify apoptotic cells.
-
Morphology: Image neurons stained with markers like MAP2 to assess dendritic integrity.[18]
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the gold standard for preclinical stroke research, mimicking the vascular occlusion that occurs in a majority of human ischemic strokes.[1][21]
Objective: To induce a focal cerebral ischemic stroke in a rodent to evaluate the effect of an NCX inhibitor on infarct volume.
Caption: Standard workflow for the transient MCAO model in rodents.
Protocol Details:
-
Filament Insertion (Koizumi Method): A silicone-coated 7-0 nylon monofilament is introduced through a small incision in the external carotid artery (ECA) stump, advanced into the internal carotid artery (ICA), and lodged at the origin of the middle cerebral artery (MCA) to block blood flow.[21][22]
-
Occlusion & Reperfusion: The filament is typically left in place for 45-90 minutes to induce ischemia. For a transient MCAO model, the filament is then withdrawn to allow for reperfusion, mimicking clinical scenarios.[1][23]
-
Infarct Volume Measurement (TTC Staining): 24-48 hours post-MCAO, the animal is euthanized, and the brain is sectioned. Slices are incubated in 2% 2,3,5-triphenyltetrazolium chloride (TTC).[7] Viable tissue, rich in mitochondrial dehydrogenases, converts the colorless TTC into a red formazan precipitate. Infarcted tissue, lacking this enzymatic activity, remains white or pale.[5][24][25] The unstained area is then quantified using image analysis software to determine the total infarct volume.[1][25]
Challenges and Future Directions
While NCX inhibition is a promising neuroprotective strategy, several challenges remain.
-
Isoform Selectivity: Developing inhibitors that can selectively target a single NCX isoform (e.g., NCX3, which is implicated in excitotoxicity) could offer a more refined therapeutic profile with fewer off-target effects.[14]
-
Mode Selectivity: Ensuring inhibitors strongly prefer the reverse mode over the forward mode is critical to avoid disrupting normal Ca²⁺ extrusion and potentially inducing cardiotoxicity or other adverse effects.[11]
-
Therapeutic Window: As with all stroke therapies, the time window for effective administration of NCX inhibitors post-insult needs to be rigorously defined. Early intervention during the phase of ionic dysregulation is likely key.
Conclusion
The pathological reversal of the sodium-calcium exchanger is a critical mechanism driving Ca²⁺ overload and neuronal death following ischemic injury. Pharmacological inhibition of this reverse mode activity represents a highly targeted and rational approach to neuroprotection. Preclinical data from both in vitro and in vivo models demonstrate that NCX inhibitors can significantly reduce cell death and infarct volume. Further development of isoform- and mode-selective inhibitors holds significant promise for translating this strategy into a viable clinical therapy for stroke and related neurodegenerative conditions.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Na+/Ca2+ exchanger subtypes in neuronal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice [jove.com]
- 8. Calpain Activation and Na/Ca Exchanger Degradation Occur Downstream of Calcium Deregulation in Hippocampal Neurons Exposed to Excitotoxic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Calpain activation and Na+/Ca2+ exchanger degradation occur downstream of calcium deregulation in hippocampal neurons exposed to excitotoxic glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the sodium-calcium exchanger (NCX) in neuronal hypoxia and neuroprotection [medigraphic.com]
- 12. SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 17. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer’s Disease [mdpi.com]
- 20. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rwdstco.com [rwdstco.com]
- 23. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 24. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 25. medschool.vcu.edu [medschool.vcu.edu]
Target Validation of YM-244769 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical plasma membrane transporter responsible for maintaining cellular calcium homeostasis. This document provides an in-depth technical overview of the target validation for YM-244769, with a focus on its preferential inhibition of the NCX3 isoform. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the compound's mechanism of action and the experimental methodologies used for its characterization.
The Na+/Ca2+ exchanger facilitates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). It can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx), depending on the transmembrane ionic gradients and membrane potential.[1] Under pathological conditions such as cerebral ischemia, the reverse mode of NCX can be exacerbated, leading to a detrimental increase in intracellular Ca2+.[1] YM-244769 has been shown to preferentially inhibit this reverse mode of NCX, highlighting its therapeutic potential in neurodegenerative conditions.[2]
Quantitative Data Summary
The inhibitory potency and selectivity of YM-244769 against different NCX isoforms have been quantified using various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values obtained from these studies.
| Target Isoform | Assay Type | Experimental System | IC50 Value (nM) | Reference |
| NCX1 | 45Ca2+ Uptake | NCX1-transfected cells | 68 ± 2.9 | [3] |
| NCX2 | 45Ca2+ Uptake | NCX2-transfected cells | 96 ± 3.5 | [3] |
| NCX3 | 45Ca2+ Uptake | NCX3-transfected cells | 18 ± 1.0 | [2][3][4] |
| NCX (unidirectional outward current) | Electrophysiology | Guinea pig cardiac ventricular myocytes | 50 | [3] |
| NCX (bidirectional outward and inward current) | Electrophysiology | Guinea pig cardiac ventricular myocytes | ~100 | [3] |
Experimental Protocols
The validation of YM-244769's target engagement relies on robust experimental methodologies. The following sections detail the protocols for the key assays used to characterize its inhibitory activity.
45Ca2+ Uptake Assay for NCX Inhibition
This assay measures the ability of a compound to inhibit the influx of radioactive calcium into cells expressing a specific NCX isoform, providing a direct measure of the inhibition of the reverse mode of the exchanger.
Materials:
-
Cells stably transfected with NCX1, NCX2, or NCX3 isoforms
-
Assay Buffer (e.g., HEPES-buffered saline)
-
45CaCl2 (radiolabeled calcium)
-
This compound stock solution
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Seed the transfected cells in 96-well plates and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of YM-244769 for a defined period (e.g., 30 minutes) at 37°C.
-
Initiation of Uptake: Initiate the calcium uptake by adding assay buffer containing 45CaCl2 to each well.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold stop solution (e.g., buffer containing LaCl3 to block Ca2+ channels).
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the YM-244769 concentration and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology for NCX Current Measurement
This technique allows for the direct measurement of the ionic currents flowing through the NCX in the cell membrane, providing detailed information about the compound's effect on both forward and reverse modes of the exchanger.
Materials:
-
Isolated cells expressing NCX (e.g., cardiomyocytes, transfected cells)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Extracellular and intracellular solutions with defined ionic compositions
-
This compound stock solution
Procedure:
-
Cell Preparation: Isolate and plate the cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit NCX currents. The specific composition of the intracellular and extracellular solutions can be manipulated to isolate the forward or reverse mode of the exchanger. For instance, to measure the reverse mode (Ca2+ influx), the intracellular Na+ concentration is elevated.
-
Compound Application: Perfuse the cell with an extracellular solution containing YM-244769 at various concentrations.
-
Data Analysis: Measure the change in the amplitude of the NCX current in the presence of the compound to determine the extent of inhibition. IC50 values can be calculated as described for the uptake assay.
Mandatory Visualizations
Signaling Pathway of NCX Inhibition by YM-244769
Caption: Signaling pathway illustrating the reverse mode of NCX3 and its inhibition by YM-244769.
Experimental Workflow for 45Ca2+ Uptake Assay
Caption: A typical experimental workflow for the 45Ca2+ uptake assay.
References
- 1. The role of Na+/Ca2+ exchanger subtypes in neuronal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of YM-244769 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-244769, chemically identified as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] This technical document provides a detailed overview of its pharmacological properties, mechanism of action, and its effects demonstrated in both in vitro and in vivo models. YM-244769 exhibits a notable preference for the NCX3 isoform and preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger, making it a valuable tool for research and a potential therapeutic agent for conditions involving pathological Ca2+ overload, such as neuronal damage following ischemia.[1][2][4][5]
Mechanism of Action
The primary mechanism of action for YM-244769 is the inhibition of the Na+/Ca2+ exchanger. The NCX is a bidirectional transporter that plays a critical role in maintaining cellular Ca2+ homeostasis.[4] YM-244769's inhibitory profile is characterized by two key features:
-
Mode Selectivity : It preferentially blocks the "reverse mode" of the NCX, which facilitates the influx of Ca2+ into the cell in exchange for Na+ efflux.[2][4][6] This mode becomes particularly detrimental under pathological conditions like ischemia, where intracellular Na+ concentration rises. Conversely, the compound has minimal effect on the "forward mode" (Ca2+ efflux), which is the primary mechanism for extruding Ca2+ from the cell under normal physiological conditions.[2][4]
-
Isoform Selectivity : Among the three main NCX isoforms, YM-244769 is most potent against NCX3, showing approximately four to five times greater selectivity for NCX3 compared to NCX1 and NCX2.[4]
Electrophysiological studies have further confirmed that the inhibitory effect of YM-244769 on the NCX current (INCX) is dependent on the intracellular Na+ concentration ([Na+]i).[6] Mutagenesis studies have identified that the α-2 region within the large intracellular loop of the exchanger is a crucial determinant of the drug's differential activity between isoforms, with the Gly833 residue in NCX1 being particularly important.[2][5]
Quantitative Pharmacological Data
The inhibitory potency of YM-244769 has been quantified in various experimental systems. The data below is summarized from radiolabeled flux assays and electrophysiological measurements.
Table 1: Inhibitory Potency (IC50) on NCX Isoforms (Reverse Mode)
This table summarizes the IC50 values for YM-244769 inhibiting the intracellular Na+-dependent 45Ca2+ uptake (reverse mode) in transfected cell lines.
| NCX Isoform | IC50 (nM) | Reference(s) |
| NCX1 | 68 ± 2.9 | [1][4] |
| NCX2 | 96 ± 3.5 | [1][4] |
| NCX3 | 18 ± 1.0 | [1][2][4][5] |
Table 2: Inhibitory Potency (IC50) on NCX1 Current (Guinea Pig Cardiomyocytes)
This table presents the IC50 values from electrophysiological studies on guinea pig cardiac ventricular myocytes, which primarily express the NCX1 isoform.
| NCX Current Mode | IC50 (µM) | Notes | Reference(s) |
| Unidirectional Outward (Ca2+ Entry) | 0.05 | - | [1][6] |
| Bidirectional (Outward & Inward) | ~0.1 | - | [6] |
| Unidirectional Inward (Ca2+ Exit) | >10 | 10 µM resulted in only ~50% inhibition. | [6] |
Experimental Protocols
The pharmacological profile of YM-244769 was established using standardized and robust methodologies.
45Ca2+ Uptake Assay (Reverse Mode Inhibition)
This assay quantifies the inhibitory effect of YM-244769 on the reverse mode of NCX.
-
Cell Lines : CCL39 fibroblasts stably transfected to express high levels of either NCX1, NCX2, or NCX3 were used.[4]
-
Protocol :
-
Cells are cultured to confluence in appropriate media.
-
To load the cells with Na+, they are pre-incubated in a Na+-rich, K+-free medium.
-
The Na+-loaded cells are then placed in a medium containing 45Ca2+ and varying concentrations of YM-244769 (e.g., 0.003-1 µM).[1][4]
-
The uptake of 45Ca2+ is allowed to proceed for a short, defined period (e.g., initial rates).
-
The reaction is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3) to remove extracellular 45Ca2+.
-
Intracellular 45Ca2+ is measured by scintillation counting after cell lysis.
-
IC50 values are calculated by fitting the dose-response data to a logistic equation.
-
Whole-Cell Voltage Clamp Electrophysiology
This technique directly measures the NCX current (INCX) and its inhibition by YM-244769.
-
Preparation : Single cardiac ventricular myocytes were isolated from guinea pig hearts.[6]
-
Protocol :
-
A myocyte is selected and patch-clamped in the whole-cell configuration.
-
The intracellular (pipette) and extracellular solutions are controlled to isolate INCX from other ionic currents.
-
INCX is elicited by applying specific voltage-clamp protocols.
-
YM-244769 is applied to the cell via the extracellular solution at various concentrations.
-
The reduction in the amplitude of INCX is measured to determine the extent of inhibition.
-
The dependence on intracellular Na+ is tested by varying the Na+ concentration in the pipette solution.[6]
-
In Vitro and In Vivo Pharmacological Effects
In Vitro Neuroprotection
YM-244769 demonstrates significant protective effects in cellular models of ischemia-reperfusion injury.
-
In human neuroblastoma SH-SY5Y cells, which endogenously express both NCX1 and NCX3, YM-244769 efficiently protects against cell damage induced by hypoxia/reoxygenation.[1][2][5]
-
The neuroprotective potency of YM-244769 in SH-SY5Y cells was greater than that of other NCX inhibitors like KB-R7943 and SN-6.[2][4]
-
Conversely, in renal LLC-PK1 cells, which primarily express NCX1, the protective effect of YM-244769 was less pronounced.[2][5]
-
These findings strongly suggest that the neuroprotective effect is linked to its potent inhibition of NCX3.[2][5] Antisense knockdown experiments confirmed that NCX3 contributes more significantly to hypoxia/reoxygenation-induced neuronal damage than NCX1.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Na+/Ca2+ Exchanger Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium/Calcium (Na+/Ca2+) exchanger (NCX) is a critical plasma membrane transport protein responsible for maintaining intracellular calcium homeostasis in a wide variety of cell types. By coupling the electrochemical gradient of sodium to the counter-transport of calcium, NCX plays a pivotal role in cellular signaling, excitation-contraction coupling, and neuronal function. In mammals, the NCX family is encoded by three distinct genes, giving rise to three main protein isoforms: NCX1, NCX2, and NCX3. These isoforms exhibit unique tissue distributions, kinetic properties, and regulatory mechanisms, making them attractive targets for therapeutic intervention in a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. This guide provides a comprehensive overview of the core characteristics of NCX isoforms, detailing their quantitative properties, the experimental methodologies used to study them, and the key signaling pathways that govern their function.
Data Presentation: Quantitative Properties of NCX Isoforms
The functional distinctions between NCX isoforms are rooted in their intrinsic kinetic properties and their differential expression across various tissues. The following tables summarize key quantitative data for each isoform, providing a basis for comparative analysis.
| Parameter | NCX1 | NCX2 | NCX3 | Reference |
| Apparent Km for intracellular Ca2+ (μM) | ~0.6 - 2.0 | ~1.0 | ~1.5 - 2.5 | |
| Apparent Km for extracellular Ca2+ (mM) | ~1.5 - 5.0 | ~1.5 | ~1.5 | |
| Apparent Km for intracellular Na+ (mM) | ~20 - 30 | ~20 | ~20 | |
| Apparent Km for extracellular Na+ (mM) | ~80 - 100 | ~80 | ~80 |
Table 1: Comparative Ion Affinities of NCX Isoforms. This table presents the half-maximal saturation constants (Km) for the transported ions at both the intracellular and extracellular faces of the exchanger. These values can vary depending on the experimental system and conditions.
| Tissue | NCX1 | NCX2 | NCX3 | Reference |
| Heart | +++ | - | - | [1] |
| Brain | ++ | +++ | ++ | [1][2] |
| Skeletal Muscle | + | - | +++ | [1] |
| Kidney | ++ | - | - | [1] |
| Smooth Muscle | ++ | - | - | |
| Pancreas (Islet cells) | + (splice variants) | - | - | [3] |
Table 2: Relative Tissue Distribution of NCX Isoforms. The table indicates the relative abundance of each NCX isoform in various tissues, with '+++' representing high expression, '++' moderate expression, '+' low expression, and '-' not typically detected. NCX1 is the most ubiquitously expressed isoform, while NCX2 and NCX3 have more restricted distributions.[1][2][3]
Experimental Protocols
A thorough understanding of NCX isoform function relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for key assays used to characterize NCX activity and regulation.
Measurement of NCX Activity using 45Ca2+ Uptake
This assay measures the influx of radioactive calcium (45Ca2+) into cells or vesicles, driven by an outwardly directed Na+ gradient.
Materials:
-
Cells or vesicles expressing the NCX isoform of interest
-
Na+-loading buffer (e.g., 140 mM NaCl, 10 mM HEPES, pH 7.4)
-
Na+-free uptake buffer (e.g., 140 mM KCl, 10 mM HEPES, pH 7.4)
-
45CaCl2 stock solution
-
Stop solution (e.g., ice-cold 140 mM KCl, 2 mM EGTA)
-
Scintillation fluid and counter
Procedure:
-
Cell/Vesicle Preparation: Culture and harvest cells expressing the desired NCX isoform. If using vesicles, prepare them from tissues or cell lines of interest.
-
Na+ Loading: Incubate the cells or vesicles in Na+-loading buffer for a sufficient time to establish a high intracellular Na+ concentration.
-
Initiation of Uptake: Rapidly dilute the Na+-loaded cells/vesicles into the Na+-free uptake buffer containing a known concentration of 45CaCl2. This creates an outwardly directed Na+ gradient, driving 45Ca2+ uptake via the reverse mode of the exchanger.
-
Termination of Uptake: At specific time points, add ice-cold stop solution to quench the reaction. The EGTA in the stop solution chelates extracellular 45Ca2+, preventing further uptake.
-
Washing: Rapidly filter the samples through a membrane filter and wash with ice-cold stop solution to remove extracellular 45Ca2+.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained 45Ca2+ using a scintillation counter.
-
Data Analysis: Plot the 45Ca2+ uptake over time to determine the initial rate of exchange activity.
Measurement of Na+/Ca2+ Exchange Currents using Patch-Clamp Electrophysiology
The giant patch-clamp technique allows for the direct measurement of the electrogenic currents generated by NCX activity.
Materials:
-
Cells expressing the NCX isoform of interest
-
Patch-clamp rig with amplifier, headstage, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (intracellular-like, e.g., containing a defined [Na+] and [Ca2+])
-
Bath solution (extracellular-like, e.g., containing varying [Na+] and [Ca2+])
-
Pharmacological blockers (e.g., Ni2+, KB-R7943) to isolate NCX currents
Procedure:
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 1-3 MΩ.
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.
-
Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Giant Patch Excision: After gigaseal formation, retract the pipette to excise a large patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.
-
Current Recording: Apply a voltage-clamp protocol to the patch and record the resulting currents. NCX currents are typically elicited by rapid changes in the ionic composition of the bath solution (e.g., switching from a Na+-containing to a Na+-free solution to induce outward current).
-
Data Analysis: Isolate the NCX-specific current by subtracting the current remaining after application of a specific NCX inhibitor. Analyze the current-voltage (I-V) relationship and kinetic properties of the exchanger.
Co-immunoprecipitation of NCX and Associated Signaling Proteins
This technique is used to identify proteins that physically interact with NCX isoforms, providing insights into their regulation and formation of signaling complexes.
Materials:
-
Cells or tissue expressing the NCX isoform of interest
-
Lysis buffer (non-denaturing, containing protease and phosphatase inhibitors)
-
Antibody specific to the NCX isoform of interest
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells or tissue in a non-denaturing lysis buffer to solubilize membrane proteins while preserving protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target NCX isoform.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the NCX protein and any associated proteins.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners by Western blotting with specific antibodies or by mass spectrometry.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate NCX function and a typical experimental workflow.
Caption: Regulation of NCX1 by PKA and PKC signaling pathways.
Caption: Regulation of NCX1 and NCX3 expression by the PI3K/Akt pathway.
Caption: Functional and signaling interaction within the NCX1-Na+/K+-ATPase microdomain.
Caption: A generalized workflow for Co-immunoprecipitation of NCX-interacting proteins.
Conclusion
The study of Na+/Ca2+ exchanger isoforms is a dynamic and evolving field with significant implications for human health and disease. NCX1, NCX2, and NCX3, with their distinct properties and patterns of expression, offer a rich landscape for basic research and targeted drug development. A thorough understanding of their quantitative characteristics, the methodologies to probe their function, and the intricate signaling networks that control them is essential for advancing our knowledge and developing novel therapeutic strategies. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of these vital ion transporters.
References
Methodological & Application
YM-244769 Dihydrochloride: In Vivo Administration Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a notable preference for the NCX3 isoform over NCX1 and NCX2.[1][2] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of NCX in various physiological and pathological processes. Primarily recognized for its neuroprotective potential, YM-244769 is orally active, presenting a significant advantage for in vivo studies.[1] This document provides a detailed overview of its mechanism of action, quantitative data on its inhibitory activity, and a generalized protocol for its in vivo administration in murine models.
Mechanism of Action
YM-244769 exerts its effect by inhibiting the Na+/Ca2+ exchanger, a membrane protein crucial for maintaining calcium homeostasis within cells. The NCX typically operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter. Under pathological conditions such as ischemia, the reverse mode can become detrimental, leading to cytotoxic calcium overload. YM-244769 has been shown to preferentially inhibit the reverse (Ca2+ entry) mode of NCX.[3] By blocking this influx of calcium, YM-244769 can mitigate cellular damage in conditions of calcium dysregulation.
Quantitative Data
The following tables summarize the in vitro inhibitory potency of YM-244769 against different NCX isoforms and its documented in vivo dosage for a specific physiological effect.
Table 1: In Vitro Inhibitory Activity of YM-244769
| Target Isoform | IC₅₀ (nM) | Assay System | Reference |
| NCX1 | ~68 | ⁴⁵Ca²⁺ uptake in transfectants | [1] |
| NCX2 | ~96 | ⁴⁵Ca²⁺ uptake in transfectants | [1] |
| NCX3 | ~18 | ⁴⁵Ca²⁺ uptake in transfectants | [1] |
Table 2: In Vivo Dosage of YM-244769 in Mice
| Effect Studied | Route of Administration | Dosage Range | Animal Model | Reference |
| Natriuretic Action | Oral (p.o.) | 0.1 - 1 mg/kg | Mice | [1] |
Signaling Pathway and Experimental Workflow
The primary mechanism of YM-244769 is the direct inhibition of the Na+/Ca2+ exchanger. The following diagrams illustrate this mechanism and a general workflow for in vivo administration.
Caption: Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.
Caption: General experimental workflow for in vivo administration.
Experimental Protocols
The following is a generalized protocol for the in vivo administration of this compound in a murine model. Note: Specific details regarding the administration vehicle for YM-244769 are not explicitly stated in the reviewed literature. The proposed vehicle is based on common practices for administering hydrophobic small molecules to rodents. Researchers should perform their own solubility and stability tests.
Objective: To assess the in vivo efficacy of this compound in a relevant animal model (e.g., a model of cerebral ischemia).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution containing DMSO, PEG400, and Tween 80 in saline)
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Note: Due to the hydrochloride salt form, initial attempts should be made to dissolve YM-244769 in sterile water or saline. If solubility is limited, a suspension vehicle is recommended.
-
For a suspension: Weigh the required amount of this compound. Prepare a 0.5% CMC solution by slowly adding CMC to sterile water while stirring. Add the powdered YM-244769 to the vehicle and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.
-
For a solution (if solubility allows): Dissolve this compound in a small amount of DMSO, then dilute with PEG400, Tween 80, and saline to the final desired concentration and volume. Ensure the final concentration of DMSO is minimal to avoid toxicity.
-
The concentration should be calculated based on the desired dose (e.g., 0.1-1 mg/kg) and the average weight of the animals, with a typical administration volume of 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Allow animals to acclimatize to the facility for at least one week prior to the experiment.
-
Record the body weight of each animal before dosing to calculate the exact volume to be administered.
-
Administer the prepared YM-244769 solution/suspension or vehicle control via the desired route (e.g., oral gavage). For oral administration, use a proper-sized gavage needle to minimize stress and injury.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects immediately after dosing and at regular intervals as dictated by the experimental design.
-
For efficacy studies (e.g., neuroprotection in a stroke model), the timing of administration relative to the induced injury is critical and should be based on the study's hypothesis (e.g., pre-treatment, or post-treatment at various time points).
-
Collect relevant data throughout the study, which may include behavioral tests, physiological measurements, or imaging.
-
-
Endpoint Analysis:
-
Collect tissues or samples for downstream analysis, such as histology to determine infarct volume, or biochemical assays for specific biomarkers.
Disclaimer: This protocol is a general guideline. The optimal dosage, administration route, frequency, and vehicle should be determined by the researcher for their specific experimental model and objectives. A vehicle-only control group should always be included in the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-244769 Dihydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a preferential blockade of the NCX3 isoform.[1][2][3] This benzyloxyphenyl derivative is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX in various cell types. Notably, YM-244769 preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger, making it particularly useful for studying conditions associated with intracellular Na+ overload and subsequent Ca2+ dysregulation.[1][4]
These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology experiments to characterize its effects on NCX currents (INCX).
Data Presentation
Inhibitory Potency of YM-244769 on NCX Isoforms and Modes
| Target | Cell Type | Experimental Method | Parameter | Value | Reference |
| NCX1 | Guinea Pig Cardiac Ventricular Myocytes | Whole-cell Patch Clamp | IC50 (Bidirectional INCX) | ~0.1 µM | [4] |
| NCX1 | Guinea Pig Cardiac Ventricular Myocytes | Whole-cell Patch Clamp | IC50 (Unidirectional Outward INCX - Ca2+ Entry Mode) | 0.05 µM | [4] |
| NCX1 | Guinea Pig Cardiac Ventricular Myocytes | Whole-cell Patch Clamp | Inhibition % (Unidirectional Inward INCX - Ca2+ Exit Mode) | ~50% at 10 µM | [4] |
| NCX3 | NCX3-transfected Fibroblasts | 45Ca2+ Uptake Assay | IC50 (Intracellular Na+-dependent Ca2+ uptake) | 18 nM | [2] |
| NCX1 | NCX1-transfected Fibroblasts | 45Ca2+ Uptake Assay | IC50 (Intracellular Na+-dependent Ca2+ uptake) | 68 nM | [2] |
| NCX2 | NCX2-transfected Fibroblasts | 45Ca2+ Uptake Assay | IC50 (Intracellular Na+-dependent Ca2+ uptake) | 95 nM | [2] |
Signaling Pathway
Caption: Inhibitory action of YM-244769 on the reverse mode of the Na+/Ca2+ exchanger.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of INCX in Isolated Cardiomyocytes
This protocol is designed for measuring the effect of YM-244769 on bidirectional and unidirectional INCX in guinea pig ventricular myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from guinea pig hearts using standard enzymatic digestion protocols.
-
Store isolated myocytes in a Ca2+-free solution at room temperature for use within 8 hours.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 5 HEPES (pH 7.4 with NaOH). To block other currents, add nifedipine (10 µM) and ouabain (20 µM).
-
Pipette Solution (Internal): (in mM) 130 CsOH, 130 L-aspartic acid, 20 TEA-Cl, 10 NaCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). The intracellular Na+ concentration can be varied to study its dependence.[4]
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using a patch clamp amplifier.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal and obtain the whole-cell configuration.
-
Hold the cell at a holding potential of -40 mV.
-
To measure bidirectional INCX, apply a ramp pulse from -120 mV to +60 mV.
-
To measure unidirectional outward INCX (Ca2+ entry mode), rapidly switch the external solution to a Na+-free, Ca2+-containing solution.
-
To measure unidirectional inward INCX (Ca2+ exit mode), load the cell with Na+ via the patch pipette and rapidly switch to a Na+- and Ca2+-free external solution.
4. Drug Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution to the final desired concentrations in the external solution immediately before use.
-
Apply YM-244769 via a perfusion system.
5. Data Analysis:
-
Measure the peak inward and outward INCX before and after drug application.
-
Construct concentration-response curves and calculate the IC50 value by fitting the data to a Hill equation.
Protocol 2: Screening YM-244769 on Heterologously Expressed NCX Isoforms
This protocol is for determining the isoform selectivity of YM-244769 using a cell line (e.g., HEK293) stably expressing specific NCX isoforms (NCX1, NCX2, or NCX3).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with plasmids encoding the desired NCX isoform and a fluorescent marker (e.g., GFP) for identification.
-
Replate cells onto coverslips 24 hours post-transfection for patch clamp experiments.
2. Solutions:
-
External Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution: (in mM) 100 Cs-aspartate, 20 CsCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 BAPTA, 10 NaCl (pH 7.2 with CsOH).
3. Electrophysiological Recording:
-
Identify transfected cells by fluorescence microscopy.
-
Perform whole-cell recordings as described in Protocol 1.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit INCX.
4. Drug Application and Data Analysis:
-
Apply a range of YM-244769 concentrations to determine the IC50 for each NCX isoform.
-
Analyze the data as described in Protocol 1 to compare the inhibitory potency across different isoforms.
Experimental Workflow
Caption: Workflow for patch clamp analysis of YM-244769's effect on NCX currents.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays Using YM-244769 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of intracellular calcium homeostasis.[1][2] This small molecule demonstrates a preferential inhibition of the NCX3 isoform, making it a valuable tool for dissecting the specific roles of NCX isoforms in cellular signaling.[1][2] Calcium imaging assays are widely used to study the activation of Gq-coupled G protein-coupled receptors (GPCRs), which trigger the release of intracellular calcium stores.[3][4] These application notes provide a detailed protocol for utilizing YM-244769 in a calcium imaging assay to investigate the contribution of the Na+/Ca2+ exchanger to the calcium signals initiated by Gq-coupled GPCR activation. By inhibiting NCX-mediated calcium flux, researchers can elucidate the role of this exchanger in shaping the amplitude and duration of GPCR-evoked calcium transients.
Mechanism of Action
YM-244769 is a selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a higher potency for the NCX3 isoform compared to NCX1 and NCX2.[2] The NCX is a bidirectional transporter that can move Ca2+ ions either into or out of the cell, depending on the electrochemical gradients of Na+ and Ca2+. YM-244769 preferentially inhibits the reverse mode of the NCX, which is responsible for Ca2+ entry into the cell.[1] In the context of a calcium imaging assay, inhibiting this mode of Ca2+ influx can help to isolate the component of the calcium signal that is directly due to release from intracellular stores versus influx from the extracellular space mediated by NCX.
Data Presentation
The inhibitory potency of YM-244769 against different NCX isoforms is summarized in the table below. These values are crucial for designing experiments with appropriate concentrations of the inhibitor.
| NCX Isoform | IC50 Value (nM) | Reference |
| NCX1 | 68 | [1] |
| NCX2 | 96 | [1] |
| NCX3 | 18 | [1][2] |
Signaling Pathway Diagram
Activation of a Gq-coupled GPCR initiates a signaling cascade that leads to an increase in intracellular calcium. The Na+/Ca2+ exchanger (NCX) plays a role in modulating this calcium signal. YM-244769 can be used to dissect the contribution of NCX to this pathway.
Caption: Gq-GPCR signaling and NCX modulation.
Experimental Protocols
Materials and Reagents
-
Cells expressing the Gq-coupled GPCR of interest (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
This compound
-
Gq-coupled GPCR agonist
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection
Protocol: Calcium Imaging Assay
This protocol describes the use of YM-244769 to investigate the role of NCX in modulating Gq-coupled GPCR-mediated calcium mobilization.
1. Cell Seeding: a. The day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Reagents: a. YM-244769 Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 0.1% to avoid solvent effects. b. Agonist Stock Solution: Prepare a stock solution of the Gq-coupled GPCR agonist in an appropriate solvent (e.g., water or DMSO). c. Loading Buffer: Prepare the loading buffer by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM, and Pluronic F-127 is usually at 0.02%.[5]
3. Dye Loading: a. Remove the cell culture medium from the wells. b. Wash the cells once with HBSS. c. Add 100 µL of the loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.[5]
4. YM-244769 Incubation: a. After incubation, gently wash the cells twice with HBSS to remove excess dye. b. Add 100 µL of HBSS containing the desired concentration of YM-244769 to the appropriate wells. For control wells, add HBSS with the vehicle (DMSO). c. Incubate the plate at room temperature for 15-30 minutes.
5. Calcium Measurement: a. Place the microplate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time. c. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. d. Using the instrument's automatic injector, add the Gq-coupled GPCR agonist to the wells and continue recording the fluorescence for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.
6. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (ΔF = F - F0). b. Compare the peak fluorescence and the area under the curve for the agonist-stimulated calcium response in the presence and absence of YM-244769.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the calcium imaging assay protocol.
Caption: Experimental workflow for the calcium imaging assay.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the Na+/Ca2+ exchanger in cellular calcium signaling. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute calcium imaging assays to study the modulation of Gq-coupled GPCR-mediated calcium transients by NCX. By carefully titrating the concentration of YM-244769 and analyzing the resulting changes in the calcium signal, scientists can gain valuable insights into the intricate mechanisms of calcium homeostasis and its impact on cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-244769 Dihydrochloride Cell Loading
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][2][3] It primarily acts on the reverse mode of the exchanger, which is responsible for Ca2+ influx into the cell.[1][4][5] These characteristics make YM-244769 a valuable tool for investigating the role of NCX in various cellular processes, including calcium homeostasis, neuronal cell damage, and cardiac function.[1][2][6] Notably, it has been shown to protect against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells.[1][2][3][4]
These application notes provide a detailed protocol for the loading of YM-244769 dihydrochloride into cultured cells for in vitro assays.
Data Presentation
In Vitro Inhibitory Concentrations (IC50) of YM-244769
| Target | Assay Type | Cell/System | IC50 Value | Reference |
| NCX3 | 45Ca2+ Uptake | Transfected Cells | 18 nM | [1][2][3] |
| NCX1 | 45Ca2+ Uptake | Transfected Cells | 68 nM | [3] |
| NCX2 | 45Ca2+ Uptake | Transfected Cells | 96 nM | [3] |
| Unidirectional Outward NCX Current (Ca2+ entry mode) | Electrophysiology | Guinea Pig Cardiac Myocytes | 50 nM | [6] |
| Bidirectional Outward and Inward NCX Current | Electrophysiology | Guinea Pig Cardiac Myocytes | ~100 nM | [6] |
Reported Concentrations in Cell-Based Assays
| Cell Line | Experimental Context | Concentration(s) | Reference |
| SH-SY5Y (human neuroblastoma) | Hypoxia/Reoxygenation-induced cell damage | 0.3 µM, 1 µM | [3] |
| LLC-PK1 (porcine kidney epithelial) | Hypoxia/Reoxygenation-induced cell damage | 1 µM | [3] |
| Melanoma Cells | Investigation of effects on cell viability | 5 - 100 µM | [5] |
Signaling Pathway and Experimental Workflow
YM-244769 Mechanism of Action
Caption: Mechanism of YM-244769 as an inhibitor of the Na+/Ca2+ exchanger.
Experimental Workflow for YM-244769 Cell Loading
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Na+/Ca2+交换抑制剂 | MCE [medchemexpress.cn]
Preparing a YM-244769 Dihydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of YM-244769 dihydrochloride in dimethyl sulfoxide (DMSO). YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with particular preference for the NCX3 isoform.[1][2][3][4][5] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications, such as in vitro cell-based assays and in vivo studies. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for dissolving this compound in DMSO to achieve a desired concentration.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties of this compound and storage guidelines for the resulting stock solution is presented in Table 1. Adherence to these storage conditions is crucial for maintaining the stability and activity of the compound over time.
| Property | Value |
| Chemical Name | N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[6] |
| Molecular Formula | C₂₆H₂₄Cl₂FN₃O₃ |
| Molecular Weight | 516.39 g/mol [6][7] |
| Appearance | Off-white to pink solid[7] |
| Solubility in DMSO | 100 mg/mL (193.65 mM)[7] |
| Storage of Solid | 4°C, sealed storage, away from moisture[7] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months (sealed, protected from moisture)[2][7] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for serial dilutions to working concentrations for various experimental assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[6]
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability and solubility.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.16 mg of the compound.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the powdered compound. To prepare a 10 mM solution with 5.16 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Gentle Warming or Sonication (if necessary): If the compound does not readily dissolve, gentle warming of the solution in a 37°C water bath for a few minutes or brief sonication in a water bath can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture into the stock, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber cryogenic vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7] When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or medium.
Application Notes
-
The high solubility of this compound in DMSO allows for the preparation of concentrated stock solutions, which can then be diluted to the desired working concentration for various in vitro and in vivo applications.
-
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the experimental system.
-
YM-244769 has been shown to inhibit the Na+/Ca2+ exchanger with IC50 values in the nanomolar range, specifically 68 nM for NCX1, 96 nM for NCX2, and 18 nM for NCX3.[2][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of YM-244769 and the experimental workflow for preparing the stock solution.
Figure 1. Mechanism of action of YM-244769 on the Na+/Ca2+ exchanger.
Figure 2. Workflow for preparing this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-244769 Dihydrochloride in Hypoxia-Reoxygenation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential affinity for the NCX3 isoform.[1][2][3] The NCX is a critical plasma membrane protein that regulates intracellular calcium levels by exchanging sodium and calcium ions.[1] Under pathological conditions such as hypoxia-reoxygenation (H/R), which mimics the injury seen in ischemia-reperfusion events like stroke and myocardial infarction, the reverse mode of the NCX can be activated, leading to a detrimental influx of calcium. This calcium overload is a key trigger for a cascade of events culminating in cell death.[1][4] YM-244769, by inhibiting this reverse mode, has demonstrated significant neuroprotective and renoprotective effects in preclinical H/R models.[1][2] These application notes provide a comprehensive overview of the use of YM-244769 in H/R research, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
YM-244769 exerts its protective effects by selectively inhibiting the Na+/Ca2+ exchanger, particularly the NCX3 isoform, which is prominently expressed in neuronal cells.[1][2][3] During hypoxia, intracellular sodium concentration increases due to the failure of the Na+/K+-ATPase. Upon reoxygenation, the accumulated intracellular sodium drives the NCX to operate in reverse mode, extruding sodium in exchange for calcium influx. This leads to a rapid and sustained increase in intracellular calcium, triggering excitotoxicity, mitochondrial dysfunction, and activation of apoptotic pathways. YM-244769 preferentially blocks this reverse mode of NCX, thereby preventing the damaging calcium overload and subsequent cell injury.[2] Studies have confirmed that the protective efficacy of YM-244769 correlates well with its inhibitory potency on the NCX isoforms present in the specific cell types.[1][3]
Signaling Pathway in Hypoxia-Reoxygenation Injury and YM-244769 Intervention
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: YM-244769 Dihydrochloride for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), in various in vitro research applications. YM-244769 exhibits preferential inhibition of the NCX3 isoform and primarily targets the reverse mode (Ca2+ entry) of the exchanger.[1][2][3][4]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized across different NCX isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Condition | Cell Type/System | IC50 Value | Reference |
| NCX1 | Intracellular Na+-dependent 45Ca2+ uptake | CCL39 fibroblasts | 68 ± 2.9 nM | [2][4] |
| NCX2 | Intracellular Na+-dependent 45Ca2+ uptake | CCL39 fibroblasts | 96 ± 3.5 nM | [2][4] |
| NCX3 | Intracellular Na+-dependent 45Ca2+ uptake | CCL39 fibroblasts | 18 ± 1.0 nM | [2][3][4] |
| Bidirectional NCX Current (INCX) | Whole-cell voltage clamp | Guinea pig cardiac ventricular myocytes | ~100 nM | [5] |
| Unidirectional Outward NCX Current (Ca2+ entry mode) | Whole-cell voltage clamp | Guinea pig cardiac ventricular myocytes | 50 nM | [4][5] |
Mechanism of Action: Na+/Ca2+ Exchanger Inhibition
YM-244769 acts as a selective inhibitor of the Na+/Ca2+ exchanger, a key regulator of intracellular calcium homeostasis.[6] It demonstrates a preference for the NCX3 isoform and predominantly blocks the reverse mode of operation, which is responsible for Ca2+ influx.[1][2][4] This targeted inhibition makes YM-244769 a valuable tool for investigating the role of NCX, particularly NCX3, in various physiological and pathological processes.
Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.
Experimental Protocols
45Ca2+ Uptake Assay for NCX Inhibition
This protocol details the measurement of intracellular Na+-dependent 45Ca2+ uptake in cells transfected with NCX isoforms to determine the IC50 of YM-244769.
Experimental Workflow:
Workflow for the 45Ca2+ uptake assay.
Materials:
-
CCL39 fibroblasts stably transfected with NCX1, NCX2, or NCX3
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Na+-loading buffer (e.g., 146 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris, pH 7.4)
-
45CaCl2
-
Uptake buffer (e.g., 146 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris, pH 7.4)
-
Stop solution (e.g., 146 mM KCl, 100 mM LaCl3, 10 mM HEPES-Tris, pH 7.4)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Scintillation counter
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Culture: Culture CCL39 cells expressing the desired NCX isoform in DMEM supplemented with 10% FBS. Plate the cells in 24-well plates and grow to confluence.
-
Na+ Loading: Wash the cells twice with Na+-loading buffer. Incubate the cells in Na+-loading buffer for 1 hour at 37°C to increase intracellular Na+ concentration.
-
Drug Incubation: Aspirate the Na+-loading buffer and pre-incubate the cells with varying concentrations of YM-244769 (e.g., 0.003 to 1 µM) in Na+-loading buffer for 10 minutes at 37°C.[2]
-
45Ca2+ Uptake: Initiate the uptake reaction by adding uptake buffer containing 45CaCl2 (e.g., 10 µCi/mL). Incubate for a short period (e.g., 10 seconds) at 37°C.
-
Stopping the Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold stop solution.
-
Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-response curve and calculate the IC50 value using non-linear regression analysis.
Cell Viability Assay (LDH Release) in a Model of Hypoxia/Reoxygenation
This protocol assesses the protective effect of YM-244769 against cell death induced by hypoxia/reoxygenation in neuronal cells.[3]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Hypoxia chamber or incubator with controlled O2 levels
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
This compound
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Treat the cells with YM-244769 at various concentrations (e.g., 0.3 or 1 µM) for a specified pre-incubation period.[4]
-
Hypoxia Induction: Place the cell culture plates in a hypoxia chamber (e.g., <1% O2) for a duration sufficient to induce cell stress (e.g., 8 hours).
-
Reoxygenation: Return the plates to a normoxic incubator (21% O2) for a reoxygenation period (e.g., 16 hours).
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit. This is an indicator of cell membrane damage and cell death.
-
Data Analysis: Calculate the percentage of LDH release relative to control (untreated) cells and cells treated with a lysis buffer (maximum LDH release). Evaluate the protective effect of YM-244769 by comparing LDH release in treated versus untreated hypoxic cells.
Electrophysiological Measurement of NCX Current (INCX)
This protocol describes the whole-cell voltage-clamp technique to measure the effect of YM-244769 on NCX currents in isolated cardiac myocytes.[5]
Materials:
-
Isolated guinea pig cardiac ventricular myocytes
-
Patch-clamp setup (amplifier, digitizer, microscope)
-
Pipette solution (intracellular) (e.g., containing Cs-aspartate, TEA-Cl, Mg-ATP, and a defined Na+ concentration)
-
Extracellular solution (e.g., Tyrode's solution containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES)
-
This compound
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts using established enzymatic digestion methods.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Clamp the membrane potential and apply voltage protocols to elicit NCX currents (INCX).
-
To measure the outward INCX (Ca2+ entry mode), apply a depolarizing ramp or step protocol in the presence of intracellular Na+.
-
To measure the inward INCX (Ca2+ exit mode), apply a hyperpolarizing ramp or step protocol.
-
-
Drug Application: Perfuse the cell with an extracellular solution containing YM-244769 at the desired concentrations (e.g., 1 and 10 µM).[4]
-
Data Acquisition and Analysis:
-
Record the membrane currents before and after the application of YM-244769.
-
Isolate the NCX current by subtracting the current recorded in the absence of extracellular Ca2+ or Na+.
-
Analyze the effect of YM-244769 on the amplitude and kinetics of the inward and outward NCX currents to determine its inhibitory effects and IC50 values.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.univpm.it [iris.univpm.it]
Application Notes and Protocols for Electrophysiological Recording with YM-244769 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a particular preference for the NCX3 isoform.[1][2][3] This compound is a valuable tool for investigating the physiological and pathophysiological roles of NCX in various cell types, particularly in neuronal and cardiac tissues. YM-244769 primarily inhibits the reverse (Ca2+ entry) mode of NCX, making it a crucial pharmacological agent for dissecting the contributions of this transport mechanism to cellular calcium homeostasis and electrical signaling.[1][4][5] These application notes provide detailed protocols for the use of YM-244769 in electrophysiological experiments, with a focus on the whole-cell voltage-clamp technique.
Mechanism of Action
YM-244769 acts as a selective blocker of the Na+/Ca2+ exchanger. Its inhibitory action is more pronounced on the Ca2+ entry mode (reverse mode) than the Ca2+ exit mode (forward mode).[4] The inhibition by YM-244769 is dependent on the intracellular Na+ concentration, being more potent at higher [Na+]i.[4] Notably, its effect is insensitive to intracellular trypsin application.[4]
Quantitative Data
The inhibitory potency of YM-244769 on NCX has been characterized in various experimental systems. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/Expression System | Experimental Condition | Reference |
| IC50 (NCX3) | 18 nM | NCX3 transfectants | Intracellular Na+-dependent 45Ca2+ uptake | [1][2][3] |
| IC50 (NCX1) | 68 ± 2.9 nM | NCX1 transfectants | Intracellular Na+-dependent 45Ca2+ uptake | [3] |
| IC50 (NCX2) | 96 ± 3.5 nM | NCX2 transfectants | Intracellular Na+-dependent 45Ca2+ uptake | [3] |
| IC50 (outward INCX) | 0.05 µM | Guinea pig cardiac ventricular myocytes | Unidirectional Ca2+ entry mode | [4] |
| IC50 (bidirectional INCX) | ~0.1 µM | Guinea pig cardiac ventricular myocytes | Outward and inward currents | [4] |
| Inhibition of inward INCX | ~50% at 10 µM | Guinea pig cardiac ventricular myocytes | Unidirectional Ca2+ exit mode | [4] |
Experimental Protocols
The following protocols are designed for the investigation of YM-244769's effects on NCX currents (INCX) using the whole-cell patch-clamp technique.
Cell Preparation
Guinea Pig Cardiac Ventricular Myocytes:
-
Isolate single ventricular myocytes from guinea pig hearts using established enzymatic digestion protocols.
-
Store the isolated myocytes in a high-K+ storage solution at 4°C until use.
Neuronal Cell Lines (e.g., SH-SY5Y):
-
Culture SH-SY5Y cells, which endogenously express NCX1 and NCX3, under standard cell culture conditions.[2]
-
For experiments, plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording.
Electrophysiological Recording
Whole-Cell Voltage-Clamp:
This is the primary technique for recording INCX.
Solutions:
-
Pipette (Intracellular) Solution (for bidirectional INCX):
-
Cs-aspartate: 120 mM
-
NaCl: 20 mM
-
HEPES: 20 mM
-
Mg-ATP: 5 mM
-
TEA-Cl: 20 mM
-
EGTA: 20 mM
-
CaCl2: 10 mM (to yield a free [Ca2+]i of ~300 nM)
-
Adjust pH to 7.2 with CsOH.
-
-
Bath (Extracellular) Solution:
-
NaCl: 135 mM
-
CsCl: 5 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
CaCl2: 2 mM
-
Nifedipine: 2 µM (to block L-type Ca2+ channels)
-
Ouabain: 20 µM (to inhibit the Na+/K+ pump)
-
Ryanodine: 1 µM (to block sarcoplasmic reticulum Ca2+ release)
-
Caffeine: 10 mM (to deplete sarcoplasmic reticulum Ca2+ stores)
-
Adjust pH to 7.4 with NaOH.
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for at least 5 minutes before recording.
-
Hold the membrane potential at a desired holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from +60 mV to -120 mV over 2 seconds) to elicit bidirectional INCX.
-
To isolate the outward (Ca2+ entry) mode of INCX, rapidly switch the extracellular solution to one containing a high concentration of Ca2+ (e.g., 10 mM) while maintaining a low intracellular Ca2+ concentration.
-
To isolate the inward (Ca2+ exit) mode of INCX, apply a depolarizing pulse to load the cell with Ca2+ and then repolarize to measure the resulting inward current.
-
Apply this compound at various concentrations to the bath solution to determine its effect on INCX.
Data Analysis
-
Measure the peak outward and inward INCX amplitudes in response to the voltage protocols.
-
Construct concentration-response curves for YM-244769's inhibition of INCX.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of NCX Inhibition
Caption: Mechanism of Na+/Ca2+ exchanger inhibition by YM-244769.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing YM-244769 effects on NCX currents.
Logical Relationship of YM-244769 Isoform Selectivity
Caption: YM-244769 demonstrates preferential inhibition of NCX3.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Na+/Ca2+ Exchanger in Aberrant Intracellular Ca2+ in Cardiomyocytes of Chagas-Infected Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NCX3 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sodium-Calcium Exchanger 3 (NCX3) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis in a variety of excitable and non-excitable cells, including neurons, cardiac myocytes, and skeletal muscle cells.[1] It operates by exchanging three sodium ions (Na+) for one calcium ion (Ca2+) across the cell membrane.[2] Dysregulation of NCX3 activity has been implicated in a range of pathological conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as ischemic stroke.[3][4] Consequently, NCX3 has emerged as a promising therapeutic target for drug development.
These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at identifying and characterizing inhibitors of NCX3. The protocols detailed below cover a range of in vitro and in vivo techniques to assess the efficacy and mechanism of action of potential NCX3 inhibitors.
Signaling Pathway of NCX3 in Neuronal Calcium Homeostasis
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]
Troubleshooting & Optimization
troubleshooting inconsistent results with YM-244769 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using YM-244769 dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It preferentially inhibits the NCX3 isoform over NCX1 and NCX2.[1][2] Its primary mechanism is the inhibition of the reverse mode of the exchanger, which is responsible for calcium ion influx into the cell.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[4][5][6] Avoid repeated freeze-thaw cycles.
Q3: In which experimental models has YM-244769 been shown to be effective?
A3: YM-244769 has been demonstrated to be effective in various in vitro models, including protecting neuronal cells (SH-SY5Y) from hypoxia/reoxygenation-induced damage.[1][2] It has also been used in studies with melanoma cells and in cardiac myocytes to investigate the role of the Na+/Ca2+ exchanger.[7]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibitory effects.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. Protect stock solutions from light. |
| Solubility Issues | Ensure complete dissolution of the compound in DMSO before preparing the final working concentration. When diluting the DMSO stock in aqueous buffer or cell culture medium, do so in a stepwise manner to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects. |
| Incorrect Inhibitor Concentration | Verify the calculations for your working dilutions. Refer to the IC50 values for the specific NCX isoform you are targeting in your cell type. |
| Cell Type and NCX Isoform Expression | Confirm the expression of NCX isoforms in your experimental model. YM-244769 is most potent against NCX3. If your cells primarily express NCX1 or NCX2, you may observe a weaker effect. |
| Experimental Conditions | The inhibitory effect of YM-244769 can be dependent on the intracellular sodium concentration.[3] Ensure that your experimental buffer conditions are consistent across experiments. |
Issue 2: Observed cytotoxicity or off-target effects.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Include a vehicle control (medium with the same final concentration of solvent) in your experiments. |
| Prolonged Incubation Time | Optimize the incubation time with the inhibitor. Prolonged exposure may lead to cellular stress and cytotoxicity. |
Data Presentation
Inhibitory Potency of YM-244769 against NCX Isoforms
| NCX Isoform | IC50 (nM) |
| NCX1 | 68 ± 2.9 |
| NCX2 | 96 ± 3.5 |
| NCX3 | 18 ± 1.0 |
Data from studies on 45Ca2+ uptake in NCX-transfected cells.[6]
Experimental Protocols
Protocol: Inhibition of NCX in Cultured Cells and Measurement of Intracellular Calcium
This protocol provides a general framework for assessing the effect of YM-244769 on intracellular calcium levels in response to a stimulus that activates the reverse mode of NCX.
1. Cell Preparation:
- Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate for fluorescence assays) at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the assay.
2. Preparation of YM-244769 Working Solution:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired final concentrations. Perform serial dilutions to avoid precipitation.
3. Calcium Indicator Loading:
- Wash the cells once with HBSS.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation with the dye in HBSS for 30-60 minutes at 37°C.
- After incubation, wash the cells twice with HBSS to remove excess dye.
4. Inhibition Step:
- Add the YM-244769 working solutions (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
5. Measurement of Intracellular Calcium:
- Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for live-cell imaging.
- Establish a baseline fluorescence reading.
- Add a stimulus that induces calcium influx via the reverse mode of NCX (e.g., a solution with low Na+ and high Ca2+).
- Record the change in fluorescence intensity over time.
6. Data Analysis:
- Quantify the change in fluorescence (ΔF) from the baseline (F0) for each well.
- Compare the fluorescence changes in the YM-244769-treated wells to the vehicle-treated control wells.
Mandatory Visualizations
Caption: Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.
Caption: Workflow for a cell-based calcium imaging experiment.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ym-244769 Datasheet DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of YM-244769 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YM-244769 dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3][4][5] It exhibits a preferential inhibition for the NCX3 isoform over NCX1 and NCX2.[1][2][3] The primary on-target effect is the suppression of the reverse mode of NCX, which is responsible for Ca2+ entry into the cell.[1][4]
Q2: What is the known selectivity profile of YM-244769?
A2: YM-244769 is considered selective for the Na+/Ca2+ exchanger (NCX). One key study reported that YM-244769, at concentrations up to 3 µM, did not significantly affect the activity of several other ion transporters, including the K+-dependent Na+/Ca2+ exchanger (NCKX2), the Na+/H+ exchanger, Na+,K+-ATPase, sarcolemminal or sarcoplasmic reticulum Ca2+-ATPases, and L-type Ca2+ channels. However, the detailed data for these selectivity assays were not shown in the publication.
Q3: Has YM-244769 been screened against a broader panel of off-target proteins, such as kinases or G-protein coupled receptors (GPCRs)?
A3: Based on publicly available information, it is not documented whether YM-244769 has been systematically screened against a broad panel of kinases, GPCRs, or other potential off-target proteins. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experimental interpretations.
Q4: Are there any known off-target effects on cardiac ion channels, such as the hERG channel?
A4: There is no publicly available data specifically detailing the effects of YM-244769 on the hERG (human Ether-à-go-go-Related Gene) potassium channel or other cardiac ion channels critical for assessing cardiotoxicity. Given that some ion channel inhibitors can have off-target effects on hERG, it is advisable to perform dedicated cardiac safety assessments if this is a concern for the intended application.
Q5: I am observing unexpected cellular phenotypes in my experiments with YM-244769. How can I troubleshoot if these are due to off-target effects?
A5: If you suspect off-target effects, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a careful dose-response study. On-target effects should typically occur at concentrations consistent with the known IC50 values for NCX inhibition. Effects observed only at much higher concentrations may suggest off-target activity.
-
Use of Structurally Unrelated NCX Inhibitors: Compare the phenotype induced by YM-244769 with that of other structurally different NCX inhibitors (e.g., SEA0400, KB-R7943). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein (NCX) to see if it mitigates the observed phenotype.
-
Cell Line Profiling: Test the effect of YM-244769 in cell lines that do not express the target NCX isoforms to identify non-specific effects.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of YM-244769 against different NCX isoforms.
Table 1: Inhibitory Activity of YM-244769 on NCX Isoforms
| Target | Assay Condition | IC50 (nM) | Reference |
| NCX1 | 45Ca2+ uptake | 68 ± 2.9 | [3] |
| NCX2 | 45Ca2+ uptake | 96 ± 3.5 | [3] |
| NCX3 | 45Ca2+ uptake | 18 ± 1.0 | [3] |
Table 2: Mode-Selective Inhibition of NCX by YM-244769
| NCX Mode | Ion Current | IC50 (µM) | Reference |
| Reverse Mode (Ca2+ entry) | Unidirectional outward INCX | 0.05 | [4] |
| Forward Mode (Ca2+ exit) | Unidirectional inward INCX | >10 (approx. 50% inhibition at 10 µM) | [4] |
Experimental Protocols
Protocol 1: 45Ca2+ Uptake Assay for NCX Inhibition
This protocol is a summary of the method used to determine the IC50 values for NCX inhibition.
-
Cell Culture: Stably transfect a suitable host cell line (e.g., CCL39 fibroblasts) with the desired human NCX isoform (NCX1, NCX2, or NCX3).
-
Na+ Loading: Incubate the cells in a Na+-rich medium to load the cytoplasm with Na+.
-
Initiation of Uptake: Replace the Na+-loading medium with a solution containing 45Ca2+ and varying concentrations of YM-244769.
-
Termination of Uptake: After a short incubation period (e.g., 30 seconds), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3) to terminate the 45Ca2+ uptake.
-
Quantification: Lyse the cells and measure the intracellular 45Ca2+ radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of 45Ca2+ uptake against the concentration of YM-244769 to determine the IC50 value.
Visualizations
Caption: Mechanism of YM-244769 action on the Na+/Ca2+ exchanger (NCX).
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.univpm.it [iris.univpm.it]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769 Dihydrochloride: A Technical Support Resource for Researchers
This technical support center provides essential information on the stability, storage, and handling of YM-244769 dihydrochloride to aid researchers, scientists, and drug development professionals in their experimental workflows.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 2 years | Protect from moisture. |
| DMSO Solution | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| 4°C | 2 weeks | [1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For in vivo experiments, a method involves dissolving the compound in DMSO first, followed by dilution with corn oil to achieve the desired concentration.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur, especially at higher concentrations or in aqueous solutions. First, try to redissolve the compound by gentle warming or sonication.[1] If the precipitate does not dissolve, it may be necessary to prepare a fresh solution. To improve solubility in aqueous media for in vivo studies, co-solvents such as 20% SBE-β-CD in saline have been used.
Q3: Is this compound sensitive to light?
Q4: For how long are working solutions in aqueous buffers stable?
A4: There is limited data on the long-term stability of this compound in aqueous buffers. For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[1] For in vitro assays, it is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure potency.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the compound and its solutions have been stored according to the recommended conditions. If the storage guidelines have not been followed, or if the recommended storage period has been exceeded, obtain a fresh supply of the compound. For critical experiments, always use a freshly prepared working solution from a stock that is well within its stability period.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify all calculations used for preparing the stock and working solutions. If possible, confirm the concentration of the stock solution using a suitable analytical method like UV-Vis spectroscopy, if a reference extinction coefficient is available.
-
-
Possible Cause 3: Interaction with experimental components.
-
Solution: Evaluate if any components of your assay buffer could be interacting with the compound. Although specific interactions are not documented, it is a possibility to consider. If feasible, test the compound's activity in a simplified buffer system.
-
Issue 2: The compound will not fully dissolve in my desired solvent.
-
Possible Cause 1: Solubility limit exceeded.
-
Solution: this compound has good solubility in DMSO.[1] For aqueous solutions, the solubility is more limited. If you are preparing an aqueous solution, consider using a co-solvent or an additive like SBE-β-CD to enhance solubility.
-
-
Possible Cause 2: Low-quality solvent.
-
Solution: Ensure you are using high-purity, anhydrous grade solvents, especially for preparing stock solutions. Water content in DMSO can affect the stability of dissolved compounds.
-
Experimental Protocols & Workflows
Protocol: Preparation of a Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommended stability guidelines.
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a DMSO stock solution of this compound.
Diagram: Troubleshooting Inconsistent Experimental Results
Caption: A decision tree for troubleshooting inconsistent experimental results with YM-244769.
References
avoiding precipitation of YM-244769 dihydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of YM-244769 dihydrochloride in experimental settings. This guide addresses common challenges, particularly the prevention of its precipitation in aqueous media, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 10 mM. Once dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: I observed a precipitate forming when I diluted my this compound DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for hydrophobic compounds such as this compound. This phenomenon, often referred to as "salting out" or "crashing out," occurs due to the rapid change in solvent polarity. To prevent this, it is crucial to employ a gradual dilution strategy. Instead of a single-step dilution, prepare intermediate dilutions of your DMSO stock in pre-warmed (37°C) culture medium. Additionally, ensure the final concentration of DMSO in your experiment is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to maintain the compound's solubility.[1][2][3][4]
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: While DMSO is the most commonly reported solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be viable. However, the compatibility of any alternative solvent with your specific experimental setup, including potential effects on your cells and other reagents, must be thoroughly validated. For most in vitro cell-based assays, DMSO is the standard and preferred solvent.
Q4: How does the presence of serum in my cell culture medium affect the solubility of this compound?
A4: Serum components, such as proteins and lipids, can influence the bioavailability and solubility of hydrophobic compounds.[5] Serum proteins, like albumin, can bind to the compound, which may help to keep it in solution.[6] However, complex interactions can sometimes lead to precipitation. If you suspect interactions with serum are causing solubility issues, you could try reducing the serum concentration or pre-incubating the compound in a small volume of serum before diluting it into the rest of the medium.[3]
Q5: Are there any formulation aids I can use to improve the solubility of this compound in my experiments?
A5: Yes, for challenging situations, the use of solubility enhancers like cyclodextrins can be considered.[7][8] Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used to form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8] If you choose to use a cyclodextrin, it is essential to perform preliminary experiments to determine the optimal concentration that enhances solubility without affecting your experimental outcomes.
Troubleshooting Guides
Issue 1: Visible Precipitate in Culture Wells After Compound Addition
-
Symptoms:
-
The culture medium appears cloudy or turbid.
-
Microscopic examination reveals visible particles or crystals at the bottom of the well.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound concentration exceeds its solubility limit in the medium. | Determine the maximum soluble concentration of this compound in your specific culture medium through a solubility test. Avoid using concentrations that exceed this limit. |
| "Solvent shock" from rapid dilution of the DMSO stock. | Implement a stepwise or serial dilution method. Prepare intermediate dilutions of the concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[1][2][9] |
| Temperature difference between the compound solution and the medium. | Pre-warm both the culture medium and the compound solution to 37°C before mixing to prevent temperature-induced precipitation.[4] |
| Interaction with media components or serum proteins. | If feasible for your experiment, try reducing the serum concentration. Alternatively, pre-incubate the compound in a small amount of serum before the final dilution.[3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound for Cell Culture Experiments (Stepwise Method)
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could add 1 µL of the 10 mM stock to 999 µL of medium.
-
Gently mix the intermediate dilution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.
-
From this intermediate dilution, you can then perform further serial dilutions in pre-warmed medium to achieve your desired final concentrations for treating the cells.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in your treatment groups.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Recommended workflow for diluting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
interpreting unexpected data from YM-244769 dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-244769 dihydrochloride. Our goal is to help you interpret unexpected data and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM-244769?
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular preference for the NCX3 isoform.[1][2][3] It primarily inhibits the "reverse mode" or Ca2+ entry mode of NCX, with less effect on the "forward mode" or Ca2+ exit mode.[1][4]
Q2: I'm observing less inhibition of Na+/Ca2+ exchange than expected. What could be the reason?
Several factors could contribute to lower-than-expected inhibition:
-
NCX Isoform Expression: The inhibitory potency of YM-244769 is isoform-dependent. It is most potent against NCX3, followed by NCX1 and NCX2.[2][3] If your experimental system predominantly expresses NCX1 or NCX2, you may observe weaker inhibition.
-
Mode of Operation: YM-244769 is significantly more effective at inhibiting the reverse mode (Ca2+ influx) of NCX than the forward mode (Ca2+ efflux).[1][4] Ensure your assay is designed to measure the reverse mode of exchange.
-
Intracellular Na+ Concentration: The inhibitory effect of YM-244769 is dependent on the intracellular Na+ concentration ([Na+]i).[4] Higher [Na+]i can enhance the inhibitory activity of the compound.[4]
-
Compound Stability and Solubility: Ensure the compound is properly dissolved and stable in your experimental buffer. Poor solubility can lead to a lower effective concentration. YM-244769 is soluble in DMSO.[5]
Q3: My results are inconsistent across different cell lines. Why might this be?
Inconsistent results across cell lines can be attributed to:
-
Differential Expression of NCX Isoforms: Different cell lines express varying levels of NCX1, NCX2, and NCX3. For example, neuronal SH-SY5Y cells express both NCX1 and NCX3, while renal LLC-PK1 cells exclusively express NCX1.[1][3] The protective effects of YM-244769 against hypoxia/reoxygenation-induced cell damage correlate with the expression levels of the NCX isoforms it potently inhibits.[1][3]
-
Presence of Other Ca2+ Handling Mechanisms: Cells have multiple mechanisms for regulating intracellular calcium. The overall effect of YM-244769 can be influenced by the activity of other channels and transporters involved in calcium homeostasis.
Q4: Is it possible that YM-244769 has off-target effects?
While primarily known as an NCX inhibitor, the possibility of off-target effects should always be considered, as is common with many small molecule inhibitors.[6] However, current literature on YM-244769 focuses on its selectivity for NCX isoforms. If you suspect off-target effects, consider using structurally unrelated NCX inhibitors as controls or employing genetic approaches like siRNA or CRISPR to validate your findings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No effect on Ca2+ levels or cellular response | The forward mode of NCX is dominant in your model system. | Design experiments to specifically measure the reverse mode of NCX, for example, by inducing high intracellular Na+.[4] |
| Low expression of the target NCX3 isoform. | Verify the expression levels of NCX isoforms (NCX1, NCX2, and NCX3) in your experimental model using techniques like Western blotting or qPCR. | |
| Compound degradation or precipitation. | Prepare fresh stock solutions of YM-244769 in DMSO.[5] Visually inspect for any precipitation in your working solutions. | |
| Variability between experimental repeats | Inconsistent intracellular Na+ concentrations. | Standardize protocols that may affect intracellular Na+ levels. Consider measuring [Na+]i if possible. |
| Cell passage number and culture conditions. | Maintain consistent cell culture conditions and use cells within a defined passage number range. | |
| Unexpected agonist-like effects | Biased agonism at a different receptor or signaling pathway. | While not reported for YM-244769, some compounds can act as biased agonists, antagonizing one pathway while activating another.[7][8][9] This is a complex area requiring further investigation, potentially through screening against a panel of receptors. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms
| NCX Isoform | IC50 (nM) for 45Ca2+ Uptake (Reverse Mode) |
| NCX1 | 68 ± 2.9[2][10] |
| NCX2 | 96 ± 3.5[2][10] |
| NCX3 | 18 ± 1.0[2][3][10] |
Table 2: Inhibitory Potency (IC50) of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes
| NCX Current | IC50 (µM) |
| Bidirectional Outward and Inward INCX | ~0.1[4] |
| Unidirectional Outward INCX (Ca2+ entry mode) | 0.05[4] |
Experimental Protocols
Protocol 1: Measurement of Na+i-dependent 45Ca2+ Uptake in NCX-transfected Cells
This protocol is adapted from studies investigating the inhibitory properties of YM-244769.[2]
-
Cell Culture: Culture CCL39 fibroblasts stably transfected with NCX1, NCX2, or NCX3 in DMEM supplemented with 10% FCS.
-
Na+ Loading: Pre-incubate cells in a Na+-rich medium to load the cells with Na+.
-
Initiation of Uptake: Remove the Na+-loading solution and add a reaction mixture containing 45Ca2+ and the desired concentration of YM-244769 or vehicle control.
-
Termination of Uptake: After a defined incubation period (e.g., 30 seconds), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3 solution) to terminate the uptake.
-
Quantification: Lyse the cells and measure the incorporated 45Ca2+ using a scintillation counter.
-
Data Analysis: Calculate the initial rates of 45Ca2+ uptake and determine the IC50 values for YM-244769 by fitting the data to a dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
minimizing YM-244769 dihydrochloride toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when working with the Na+/Ca2+ exchanger (NCX) inhibitor, YM-244769 dihydrochloride, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] It preferentially inhibits the NCX3 isoform and acts on the reverse mode of the exchanger, which is responsible for Ca2+ entry into the cell.[1][2] This selectivity makes it a valuable tool for studying the specific roles of NCX3 in cellular processes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to one month or -80°C for up to six months, protected from moisture.[2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: At what concentration should I use YM-244769 in my cell culture experiments?
A3: The optimal concentration of YM-244769 will vary depending on the cell type and the specific experimental goals. Based on its inhibitory activity, a concentration range of 0.1 µM to 1 µM is a common starting point for many applications. For instance, concentrations of 0.3 µM and 1 µM have been shown to protect SH-SY5Y neuronal cells from hypoxia/reoxygenation-induced injury.[2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: Is YM-244769 expected to be cytotoxic to my cells?
A4: YM-244769 has been reported to have low general cytotoxicity in some cell lines. For example, in a study on melanoma cells (A2058, A375, and C8161), YM-244769, at concentrations up to 100 µM, did not significantly affect cell viability.[1] However, since it modulates intracellular calcium homeostasis, "on-target" toxicity could occur in cell types that are particularly sensitive to disruptions in calcium signaling.[3][4][5] Therefore, it is crucial to assess cell viability in your specific cell model.
Q5: What are the known off-target effects of YM-244769?
A5: Studies have shown that YM-244769 is a selective inhibitor for NCX. At concentrations up to 3 µM, it did not significantly affect other Na+ or Ca2+ transporters, including the K+-dependent Na+/Ca2+ exchanger (NCKX2), Na+/H+ exchanger, Na+,K+-ATPase, or L-type Ca2+ channels.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Question: I observed a precipitate in my culture medium after adding this compound. What should I do?
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | YM-244769 is a hydrophobic molecule. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For experiments, create an intermediate dilution of the stock in pre-warmed (37°C) culture medium before the final dilution into the cell culture plate. |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing to ensure gradual dissolution. |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Ensure your serial dilutions are planned to achieve a low final DMSO concentration. |
| Media Components | Components in the culture medium, such as salts and proteins in serum, can sometimes interact with the compound and reduce its solubility. If possible, try reducing the serum concentration or perform a solubility test in your specific medium. |
Issue 2: Unexpected Cell Death or Toxicity
Question: I am observing significant cell death after treating my cells with YM-244769, even at concentrations reported to be non-toxic. What could be the cause?
| Possible Cause | Suggested Solution |
| On-Target Toxicity | Your cell line may be particularly sensitive to the inhibition of NCX and the resulting disruption of Ca2+ homeostasis. Perform a careful dose-response and time-course experiment to determine the toxicity threshold for your specific cells. Consider using a lower concentration or a shorter exposure time. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Compound Instability | The compound may be degrading in the culture medium at 37°C over the course of your experiment. Perform a stability study by incubating YM-244769 in your culture medium at 37°C for various time points and analyzing its concentration. If it is unstable, you may need to replenish the compound by changing the medium at regular intervals. |
| Cell Seeding Density | An inappropriate cell seeding density can affect the apparent toxicity of a compound. Ensure you are using a consistent and optimal seeding density for your cell viability assays. |
Quantitative Data Summary
| Parameter | Value | Cell/System |
| IC50 for NCX1 (reverse mode) | 68 ± 2.9 nM | NCX1-transfected CCL39 cells |
| IC50 for NCX2 (reverse mode) | 96 ± 3.5 nM | NCX2-transfected CCL39 cells |
| IC50 for NCX3 (reverse mode) | 18 ± 1.0 nM | NCX3-transfected CCL39 cells |
| IC50 for outward NCX current (Ca2+ entry) | 0.05 µM | Guinea pig cardiac ventricular myocytes[6] |
| IC50 for bidirectional NCX current | ~0.1 µM | Guinea pig cardiac ventricular myocytes[6] |
| Reported Non-toxic Concentration | Up to 100 µM | Melanoma cell lines (A2058, A375, C8161)[1] |
| Effective Neuroprotective Conc. | 0.3 - 1 µM | SH-SY5Y cells (hypoxia/reoxygenation)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to make a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.
-
Final Dilution: Add the intermediate dilution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of YM-244769 concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Visualizations
Caption: Signaling pathway of YM-244769 action.
Caption: Workflow for assessing YM-244769 toxicity.
Caption: Troubleshooting compound precipitation.
References
- 1. Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YM-244769 Dihydrochloride
Disclaimer: This document provides general guidance for researchers using YM-244769 dihydrochloride. Specific quality control data and stability information for this compound are not extensively available in the public domain. Therefore, the following recommendations are based on general principles for small molecule inhibitors and hydrochloride salts. It is crucial for researchers to perform their own validation and stability assessments for their specific experimental conditions.
Troubleshooting Guide
Inconsistent experimental results can be a significant source of frustration. This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Compound Degradation: this compound, like many small molecules, can degrade over time, especially in solution. | Storage: Store the solid compound at -20°C, protected from light and moisture.[1] It is advisable to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1] Solutions: Prepare stock solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C for up to six months or -20°C for up to one month, and protect from light.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Inaccurate weighing or dilution can lead to a final concentration that is too low to elicit a biological response. | Preparation: Use a calibrated analytical balance to weigh the compound. Perform serial dilutions to achieve the desired final concentration. Reference IC50 Values: The reported IC50 values for YM-244769 can serve as a starting point for determining the appropriate concentration range for your experiments. | |
| Low Solubility/Precipitation: The compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous buffers. | Solubilization: Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication may aid in dissolution.[3] Visually inspect the solution for any particulate matter before use. Dilution: When diluting a DMSO stock solution into an aqueous buffer, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your buffer or incubation medium to avoid precipitation.[4] | |
| Off-Target Effects or Cellular Toxicity | High Concentration: Excessive concentrations of the inhibitor can lead to non-specific effects or cellular toxicity. | Dose-Response: Perform a dose-response experiment to determine the optimal concentration range that provides the desired inhibitory effect without causing toxicity. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%.[2] | |
| Compound Impurities: The presence of impurities in the compound can lead to unexpected biological effects. | Purity Assessment: If you suspect impurities, consider having the compound's purity analyzed by an independent analytical service using techniques such as HPLC. |
Frequently Asked Questions (FAQs)
Q1: How should I verify the quality of a new batch of this compound?
A1: For comprehensive quality control, a combination of analytical techniques is recommended to confirm the identity and purity of the compound. These methods are typically performed by specialized analytical labs.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A high-purity sample should exhibit a single major peak.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[10][11][12]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is a salt, which generally improves aqueous solubility.[13] However, for cell-based assays, DMSO is a common solvent for preparing high-concentration stock solutions.[14][15]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolving: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Q3: What are the reported IC50 values for YM-244769?
A3: YM-244769 is an inhibitor of the Na+/Ca2+ exchanger (NCX) and shows selectivity for the NCX3 isoform.
| NCX Isoform | Reported IC50 Value |
| NCX1 | 68 ± 2.9 nM |
| NCX2 | 96 ± 3.5 nM |
| NCX3 | 18 ± 1.0 nM |
Data from Iwamoto et al., 2006, Molecular Pharmacology.
Q4: What is the mechanism of action of YM-244769?
A4: YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger (NCX).[4] It preferentially inhibits the reverse mode of NCX, which is the influx of Ca2+ in exchange for Na+ efflux.[16] It has been shown to be more selective for the NCX3 isoform compared to NCX1 and NCX2.[4][16]
Visualizations
Experimental Workflow for Cell-Based Assays
Caption: A general workflow for preparing and using this compound in a cell-based experiment.
Signaling Pathway Inhibition
Caption: Diagram illustrating the inhibitory action of YM-244769 on the Na+/Ca2+ exchanger (NCX).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. scribd.com [scribd.com]
- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gchemglobal.com [gchemglobal.com]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. Quality control of small molecules - Kymos [kymos.com]
Technical Support Center: Navigating Na+/Ca2+ Exchanger (NCX) Inhibitor Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Na+/Ca2+ exchanger (NCX) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my results with a specific NCX inhibitor inconsistent with published data?
A1: Discrepancies in results can arise from several factors:
-
Inhibitor Specificity: Many first and second-generation NCX inhibitors have significant off-target effects. For example, KB-R7943 can also inhibit L-type Ca2+ channels and other ion channels, while SEA0400 has been shown to affect L-type Ca2+ currents. Newer compounds like ORM-10103 and ORM-10962 exhibit higher selectivity, but it is crucial to be aware of their potential off-target profiles at the concentrations used.
-
Experimental Conditions: The operational mode of the NCX (forward vs. reverse) is highly sensitive to intracellular and extracellular concentrations of Na+ and Ca2+, as well as the membrane potential.[1][2] Different experimental models and conditions (e.g., ischemia-reperfusion models where intracellular Na+ is high) can favor one mode over the other, influencing the apparent effect of an inhibitor.[2][3]
-
Cell Type and Species Differences: The expression levels and splice variants of NCX can vary significantly between different cell types and species, leading to different responses to inhibitors.[4]
Q2: How can I be sure that the observed effect is due to NCX inhibition and not an off-target effect?
A2: This is a critical consideration. To validate your findings, you should:
-
Perform Dose-Response Curves: Establish a clear concentration-dependent effect of the inhibitor.
-
Utilize Positive and Negative Controls: Use known activators of NCX or conditions that promote NCX activity (e.g., low extracellular Na+) as positive controls. As a negative control, consider using genetically modified cells (e.g., NCX knockout or knockdown) to confirm the target specificity of your inhibitor.[2]
-
Directly Measure NCX Activity: Whenever possible, directly measure NCX activity using techniques like patch-clamp electrophysiology to record NCX current (I_NCX).
Q3: My NCX inhibitor shows a positive inotropic effect in some experiments but a negative inotropic effect in others. Why?
A3: The inotropic effect of NCX inhibition is complex and depends on the dominant operational mode of the exchanger.
-
Inhibition of Forward Mode: Under normal physiological conditions, the forward mode (Ca2+ efflux) is predominant. Inhibiting this mode leads to an increase in intracellular Ca2+, which can enhance contractility (positive inotropy).[1]
-
Inhibition of Reverse Mode: In conditions of high intracellular Na+ (e.g., ischemia or treatment with cardiac glycosides), the reverse mode (Ca2+ influx) can be activated. Inhibiting this mode will reduce Ca2+ entry and can lead to a decrease in contractility (negative inotropy).[5]
Q4: I am not observing the expected change in action potential duration with my NCX inhibitor. What could be the reason?
A4: The effect of NCX inhibition on action potential duration (APD) is a subject of debate with conflicting results in the literature.
-
Inward vs. Outward Current: The net effect on APD depends on the balance between the inhibition of the depolarizing inward current (forward mode) and the hyperpolarizing outward current (reverse mode).
-
Off-Target Effects: Inhibition of other ion channels, such as L-type Ca2+ channels or K+ channels, by less selective NCX inhibitors can confound the effects on APD.[1]
-
Experimental Model: The specific ionic currents contributing to repolarization vary between species and cell types, which can lead to different outcomes.
Troubleshooting Guides
Calcium Imaging Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No change in intracellular Ca2+ upon inhibitor application. | 1. Inhibitor is inactive or used at too low a concentration. 2. NCX is not significantly active under basal conditions. 3. Issues with the Ca2+ indicator dye (e.g., poor loading, photobleaching). | 1. Verify inhibitor activity and perform a dose-response experiment. 2. Stimulate NCX activity (e.g., by altering ion concentrations or using an agonist that increases intracellular Ca2+). 3. Optimize dye loading protocol and imaging parameters. Use a positive control like an ionophore (e.g., ionomycin) to confirm dye responsiveness.[6] |
| Unexpected increase/decrease in intracellular Ca2+. | 1. Off-target effects of the inhibitor on other Ca2+ handling proteins (e.g., L-type Ca2+ channels, SERCA). 2. The inhibitor is affecting the non-dominant mode of NCX. | 1. Use a more selective inhibitor or a lower concentration. Test for off-target effects on other channels. 2. Carefully consider the experimental conditions and which NCX mode is likely to be active. |
| High background fluorescence or noisy signal. | 1. Incomplete de-esterification of AM-ester dyes. 2. Cell health is compromised. 3. Phototoxicity or photobleaching. | 1. Increase the de-esterification time after dye loading. 2. Ensure optimal cell culture conditions and viability. 3. Reduce excitation light intensity and/or exposure time. Use an anti-fade reagent if possible. |
| Negative fluorescence changes observed. | This can be a real physiological response representing a decrease in basal calcium levels due to inhibition of a tonically active reverse mode NCX. | Do not automatically discard negative signals. Analyze the data to determine if it represents a consistent and stimulus-locked response.[7] |
Patch-Clamp Electrophysiology Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unable to isolate NCX current (I_NCX). | 1. Inadequate blockade of other contaminating currents (e.g., Na+, K+, Ca2+ channels). 2. Low NCX expression in the chosen cell type. 3. "Run-down" of the NCX current during the experiment. | 1. Use a comprehensive cocktail of channel blockers in your internal and external solutions. 2. Confirm NCX expression using molecular techniques (e.g., PCR, Western blot). 3. Maintain stable intracellular conditions and use a perforated-patch configuration if possible. |
| Inhibitor has no effect on I_NCX. | 1. Inhibitor is not membrane-permeable and is applied extracellularly while the binding site is intracellular (or vice-versa). 2. Incorrect voltage protocol to elicit the desired NCX mode. | 1. Check the known properties of the inhibitor regarding its site of action. Some inhibitors, like KB-R7943, act from the extracellular side.[4] 2. Design voltage ramps and steps that favor either the forward or reverse mode of NCX. |
| Difficulty achieving a stable giga-ohm seal. | 1. Poor cell health. 2. Debris on the cell membrane or pipette tip. 3. Mechanical instability of the setup. | 1. Ensure a healthy cell population. 2. Use filtered solutions and apply positive pressure to the pipette when approaching the cell.[8] 3. Minimize vibrations and ensure the rig is on an anti-vibration table.[8] |
Quantitative Data Summary
Table 1: IC50 Values of Common NCX Inhibitors
| Inhibitor | Target | Cell Type/System | IC50 Value | Reference(s) |
| KB-R7943 | NCX (reverse mode) | Rat cardiomyocytes | ~5 µM | [9] |
| NCX (forward mode) | Rat cardiomyocytes | ~12 µM | [9] | |
| L-type Ca2+ channels | Various | µM range | ||
| hERG channels | Various | µM range | ||
| SEA0400 | NCX1 | Rat cortical neurons | 33 nM | |
| NCX3 | Rat cortical neurons | 1 µM | ||
| L-type Ca2+ channels | Various | µM range | [10] | |
| ORM-10103 | NCX (inward current) | Canine ventricular myocytes | 780 nM | |
| NCX (outward current) | Canine ventricular myocytes | 960 nM | ||
| L-type Ca2+ channels | Canine ventricular myocytes | > 10 µM | ||
| ORM-10962 | NCX (inward current) | Dog ventricular myocytes | 55 nM | [5] |
| NCX (outward current) | Dog ventricular myocytes | 67 nM | [5] | |
| L-type Ca2+ channels | Dog ventricular myocytes | > 1 µM | [5] |
Note: IC50 values can vary depending on the experimental conditions.
Detailed Experimental Protocols
Measurement of NCX Activity using a 45Ca2+ Flux Assay
This protocol is designed to measure Na+-dependent Ca2+ efflux (forward mode) or Na+-dependent Ca2+ influx (reverse mode) in cultured cells.
Materials:
-
Cells expressing the Na+/Ca2+ exchanger.
-
45Ca2+ (radioactive calcium).
-
Loading Buffer (e.g., HEPES-buffered saline with normal Na+ and Ca2+).
-
Efflux Buffer (Na+-containing and Na+-free, where Na+ is replaced by an equimolar concentration of Li+ or NMDG+).
-
Influx Buffer (Na+-containing and Na+-free, with 45Ca2+).
-
Stop Solution (ice-cold, Ca2+-free buffer containing a high concentration of a Ca2+ chelator like EGTA).
-
Scintillation fluid and counter.
Protocol:
A. Forward Mode (45Ca2+ Efflux):
-
Seed cells in a multi-well plate and grow to confluency.
-
Wash cells with Loading Buffer.
-
Load cells with 45Ca2+ by incubating them in Loading Buffer containing 45Ca2+ for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash cells rapidly with ice-cold Na+-free Efflux Buffer to remove extracellular 45Ca2+.
-
Initiate efflux by adding pre-warmed Na+-containing or Na+-free Efflux Buffer (with or without the NCX inhibitor).
-
At various time points, collect the efflux buffer and lyse the cells.
-
Measure the radioactivity in the collected buffer and the cell lysate using a scintillation counter.
-
Calculate the rate of 45Ca2+ efflux. Na+-dependent efflux is the difference between efflux in the presence and absence of extracellular Na+.
B. Reverse Mode (45Ca2+ Influx):
-
To promote reverse mode, preload the cells with Na+ by incubating them in a Na+-rich, K+-free medium, often with a Na+/K+ ATPase inhibitor like ouabain.
-
Wash cells with a Na+-free buffer.
-
Initiate influx by adding Influx Buffer containing 45Ca2+ (with or without the NCX inhibitor).
-
After a short incubation period, terminate the influx by rapidly washing the cells with ice-cold Stop Solution.
-
Lyse the cells and measure the intracellular radioactivity.
-
Na+-dependent influx is determined by comparing influx in Na+-loaded versus control cells.
Measurement of Intracellular Ca2+ with Fluorescent Indicators
This protocol describes the use of a fluorescent Ca2+ indicator like Fura-2 or Fluo-4 to monitor changes in intracellular Ca2+ concentration ([Ca2+]i) in response to NCX activity.
Materials:
-
Cells on coverslips or in a microplate.
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
NCX inhibitor and other experimental compounds.
-
Fluorescence microscope or plate reader.
Protocol:
-
Prepare a loading solution of the Ca2+ indicator (e.g., 1-5 µM Fluo-4 AM) with a small amount of Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
Mount the coverslip on the microscope stage or place the microplate in the reader.
-
Establish a baseline fluorescence recording.
-
Apply the NCX inhibitor and continue recording to observe its effect on basal [Ca2+]i.
-
Induce a change in [Ca2+]i to study the inhibitor's effect on stimulated NCX activity. This can be done by:
-
Applying an agonist that increases [Ca2+]i.
-
Rapidly switching to a low Na+ or Na+-free external solution to induce reverse mode NCX.
-
-
Record the fluorescence changes over time. For ratiometric dyes like Fura-2, record at two excitation or emission wavelengths. For single-wavelength dyes like Fluo-4, record the change in fluorescence intensity.
-
At the end of the experiment, perform a calibration to convert fluorescence values to [Ca2+]i (optional but recommended for quantitative analysis).[6]
Visualizations
Signaling Pathways and Workflows
Caption: NCX operational modes and influencing factors.
Caption: General workflow for an NCX inhibitor experiment.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 6. bu.edu [bu.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the sodium–calcium exchanger via SEA0400 altered manganese-induced T1 changes in isolated perfused rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NCX Inhibitors: YM-244769 Dihydrochloride vs. KB-R7943
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent sodium-calcium exchanger (NCX) inhibitors: YM-244769 dihydrochloride and KB-R7943. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to NCX and its Inhibitors
The sodium-calcium exchanger (NCX) is a critical membrane protein responsible for maintaining calcium homeostasis in various cell types, including cardiomyocytes, neurons, and renal cells. It operates in two modes: a forward mode (extruding Ca²⁺) and a reverse mode (importing Ca²⁺). Dysregulation of NCX activity, particularly the reverse mode, is implicated in various pathological conditions, such as ischemia-reperfusion injury and neurotoxicity, making it a key therapeutic target.
YM-244769 and KB-R7943 are widely used experimental inhibitors of NCX. Both compounds are benzyloxyphenyl derivatives and exhibit a preference for inhibiting the reverse mode of the exchanger. However, they differ significantly in terms of potency, selectivity, and off-target effects.
Quantitative Data Comparison
The following table summarizes the inhibitory potency (IC₅₀) of YM-244769 and KB-R7943 on the three major NCX isoforms. The data presented is derived from studies utilizing a ⁴⁵Ca²⁺ uptake assay in CCL39 cells stably transfected with the respective NCX isoforms.
| Inhibitor | NCX1 IC₅₀ (nM) | NCX2 IC₅₀ (nM) | NCX3 IC₅₀ (nM) | Primary Mode of Action | Reference |
| YM-244769 | 68 ± 2.9 | 96 ± 3.5 | 18 ± 1.0 | Preferential inhibition of reverse (Ca²⁺ entry) mode | [1][2] |
| KB-R7943 | ~1500 | - | ~1500 | Preferential inhibition of reverse (Ca²⁺ entry) mode | [1][3] |
Note: A direct IC₅₀ for KB-R7943 on NCX2 from the same comparative study was not available. However, literature suggests KB-R7943 is generally less potent than YM-244769 across all isoforms.
Selectivity and Off-Target Effects
A crucial consideration in pharmacological studies is the selectivity of the inhibitor. While both compounds target NCX, their off-target profiles differ substantially.
This compound is reported to be a more potent and selective NCX inhibitor.[1][4] Current literature does not indicate significant off-target effects at concentrations effective for NCX inhibition, making it a more suitable tool for studies requiring high specificity.[1][3]
KB-R7943 , on the other hand, exhibits a broad range of off-target activities that can confound experimental results. These include:
-
NMDA Receptor Inhibition: KB-R7943 has been shown to block N-methyl-D-aspartate (NMDA) receptors.[3]
-
Mitochondrial Complex I Inhibition: It can inhibit the mitochondrial respiratory chain at complex I.[3]
-
Other Ion Channel Interactions: KB-R7943 has been reported to interact with other ion channels.
The off-target effects of KB-R7943 necessitate careful experimental design and data interpretation, often requiring control experiments to account for these non-specific actions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of NCX and the workflow of a typical experiment, the following diagrams are provided.
Caption: NCX Signaling Pathway and Inhibition.
Caption: Intracellular Calcium Imaging Workflow.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize NCX inhibitors.
Intracellular Calcium Measurement using Fura-2 AM
This protocol is for monitoring intracellular calcium concentration ([Ca²⁺]i) changes in response to NCX activity and inhibition.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
NCX inhibitor (YM-244769 or KB-R7943)
-
Fluorescence microscope with dual-excitation wavelength capabilities (340nm and 380nm) and an emission filter around 510nm.
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
-
NCX Activation and Inhibition:
-
To induce the reverse mode of NCX, switch to a low-sodium, high-calcium buffer. This will cause an increase in the F340/F380 ratio, indicating Ca²⁺ influx.
-
Once a stable increase is observed, add the NCX inhibitor (YM-244769 or KB-R7943) to the perfusion buffer at the desired concentration.
-
Record the change in the F340/F380 ratio to determine the inhibitory effect on Ca²⁺ influx.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Quantify the inhibition by comparing the rate of Ca²⁺ influx before and after the application of the inhibitor.
-
Whole-Cell Voltage Clamp for NCX Current (INCX) Measurement
This electrophysiological technique allows for the direct measurement of the current generated by the movement of ions through the NCX transporter.
Materials:
-
Isolated single cells (e.g., cardiomyocytes, neurons)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling micropipettes
-
Intracellular (pipette) and extracellular (bath) solutions formulated to isolate INCX.
Procedure:
-
Pipette and Solution Preparation:
-
Pull micropipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with an intracellular solution containing a known concentration of Na⁺ and Ca²⁺ buffered with a Ca²⁺ chelator (e.g., BAPTA). Other ions that could generate contaminating currents should be replaced (e.g., K⁺ with Cs⁺).
-
The extracellular solution should also be designed to minimize other currents, often containing blockers for Na⁺, K⁺, and Ca²⁺ channels.
-
-
Cell Patching and Whole-Cell Configuration:
-
Obtain a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell membrane at a holding potential where NCX is inactive (e.g., -40 mV).
-
Apply a voltage ramp or step protocol (e.g., from +80 mV to -120 mV) to elicit both outward (reverse mode) and inward (forward mode) INCX.
-
Record the resulting currents.
-
-
Inhibitor Application:
-
After recording baseline INCX, perfuse the cell with the extracellular solution containing the NCX inhibitor.
-
Apply the same voltage protocol and record the currents in the presence of the inhibitor.
-
-
Data Analysis:
-
The NCX current is often defined as the current sensitive to a non-specific blocker like Ni²⁺ (5-10 mM) or by subtracting the current remaining after application of the specific inhibitor.
-
Compare the current amplitudes before and after inhibitor application to determine the percentage of inhibition.
-
⁴⁵Ca²⁺ Uptake Assay
This radioactive tracer assay directly measures the influx of calcium into cells.
Materials:
-
Cultured cells
-
⁴⁵CaCl₂
-
Uptake buffer (e.g., low Na⁺ to promote reverse mode)
-
Stop solution (e.g., ice-cold buffer containing a high concentration of a Ca²⁺ chelator like EGTA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation:
-
Plate cells in multi-well plates and grow to confluence.
-
-
Assay Initiation:
-
Wash the cells with a pre-warmed, Na⁺-free buffer to increase the driving force for reverse mode NCX.
-
Initiate the uptake by adding the uptake buffer containing ⁴⁵CaCl₂ and the desired concentration of the NCX inhibitor (or vehicle control).
-
-
Termination of Uptake:
-
After a short incubation period (typically 1-5 minutes), rapidly terminate the uptake by aspirating the uptake buffer and washing the cells multiple times with ice-cold stop solution.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of ⁴⁵Ca²⁺ accumulated in the cells is a direct measure of Ca²⁺ influx.
-
Compare the radioactivity in inhibitor-treated cells to that in vehicle-treated cells to calculate the percent inhibition of NCX activity.
-
Conclusion
Both YM-244769 and KB-R7943 are valuable tools for studying the physiological and pathological roles of the sodium-calcium exchanger. However, for researchers requiring high specificity and potency, This compound emerges as the superior choice due to its significantly higher potency, particularly for NCX3, and its cleaner off-target profile. When using KB-R7943 , it is imperative to be aware of its potential non-specific effects and to incorporate appropriate controls to ensure that the observed results are indeed due to NCX inhibition. The choice of inhibitor will ultimately depend on the specific experimental context and the level of selectivity required.
References
- 1. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of NCX Inhibitors: YM-244769 Dihydrochloride vs. SEA0400
For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is paramount. This guide provides an objective comparison of the selectivity of two widely used sodium-calcium exchanger (NCX) inhibitors, YM-244769 dihydrochloride and SEA0400, supported by experimental data.
The sodium-calcium exchanger (NCX) is a critical membrane protein involved in maintaining calcium homeostasis in various cell types. Its bidirectional nature, mediating either Ca2+ efflux (forward mode) or Ca2+ influx (reverse mode), makes it a key player in numerous physiological and pathological processes. Consequently, potent and selective NCX inhibitors are invaluable tools for dissecting its roles and represent promising therapeutic candidates. This guide focuses on two such inhibitors, YM-244769 and SEA0400, detailing their distinct selectivity profiles for the three main NCX isoforms: NCX1, NCX2, and NCX3.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of YM-244769 and SEA0400 has been determined using 45Ca2+ uptake assays in cells specifically expressing individual NCX isoforms. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a clear quantitative comparison of their selectivity.
| Inhibitor | NCX1 IC50 (nM) | NCX2 IC50 (nM) | NCX3 IC50 (nM) | Primary Selectivity | Reference |
| YM-244769 | 68 ± 2.9 | 96 ± 3.5 | 18 ± 1.0 | NCX3 | [1][2][3] |
| SEA0400 | 5 - 33 | Slightly Suppressed | No Effect | NCX1 | [4][5][6] |
Note: The IC50 values for SEA0400 on NCX2 and NCX3 are not consistently reported as precise numerical values but are described as significantly weaker than its effect on NCX1.
Isoform Selectivity Profile
This compound is a potent NCX inhibitor that demonstrates a clear preferential inhibition of the NCX3 isoform.[1][2][3][5] Experimental data reveals that YM-244769 is approximately 3.8- to 5.3-fold more selective for NCX3 compared to NCX1 and NCX2.[1][3] This makes it a valuable tool for investigating the specific physiological and pathological roles of NCX3.
SEA0400 , in contrast, is characterized by its high selectivity for the NCX1 isoform.[5][7] Studies have shown that SEA0400 predominantly blocks NCX1, with significantly less effect on NCX2 and virtually no effect on NCX3.[5] This distinct selectivity profile makes SEA0400 a preferred inhibitor for studying the functions of NCX1 in various tissues, particularly in the heart where it is the predominant isoform.
Mode of Operation Selectivity
Both YM-244769 and SEA0400 exhibit a preference for inhibiting the reverse mode (Ca2+ influx) of the NCX exchanger over the forward mode (Ca2+ efflux).[1][5] This "reverse mode-selectivity" is a common feature among benzyloxyphenyl derivatives of NCX inhibitors.[1]
For YM-244769, it has been shown to inhibit the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 of 50 nM, while its effect on the unidirectional inward current (Ca2+ exit mode) is less potent.[2][8] Similarly, SEA0400 has been demonstrated to preferentially block the reverse mode of NCX.[5]
Experimental Protocols
The determination of the selectivity of these inhibitors primarily relies on in vitro assays using cell lines stably transfected with specific NCX isoforms. A common and robust method is the 45Ca2+ uptake assay .
45Ca2+ Uptake Assay Protocol
-
Cell Culture: Fibroblasts or other suitable host cells are stably transfected with plasmids encoding either human NCX1, NCX2, or NCX3.
-
Na+ Loading: The transfected cells are incubated in a high-Na+ solution to load the cytoplasm with sodium ions. This creates the electrochemical gradient necessary to drive the reverse mode of the NCX.
-
Initiation of Uptake: The Na+-loaded cells are then exposed to a solution containing the radioactive isotope 45Ca2+ and varying concentrations of the inhibitor (YM-244769 or SEA0400).
-
Termination of Uptake: After a short incubation period, the uptake of 45Ca2+ is rapidly terminated by washing the cells with an ice-cold stop solution, typically containing a high concentration of La3+ to block all Ca2+ transport.
-
Quantification: The amount of intracellular 45Ca2+ is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of 45Ca2+ uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
The sodium-calcium exchanger plays a crucial role in cellular calcium signaling. Its activity is tightly coupled to the intracellular concentrations of Na+ and Ca2+, as well as the membrane potential. In pathological conditions such as ischemia-reperfusion injury, the intracellular Na+ concentration can rise, leading to the reversal of the NCX and subsequent Ca2+ overload, which contributes to cell death. Selective inhibitors like YM-244769 and SEA0400 can mitigate this detrimental Ca2+ influx.
Off-Target Effects
A critical consideration for any pharmacological inhibitor is its potential for off-target effects. SEA0400 has been shown to be highly selective for NCX, with negligible activity against a panel of other targets including Ca2+ channels, Na+ channels, K+ channels, and various receptors and enzymes at concentrations that effectively inhibit NCX.[6] While YM-244769 is also considered a selective NCX inhibitor, comprehensive screening data against a broad panel of off-target proteins is less readily available in the public domain.
Conclusion
Both YM-244769 and SEA0400 are potent and valuable tools for studying the sodium-calcium exchanger. Their distinct isoform selectivity profiles are a key differentiating factor. YM-244769, with its preference for NCX3, is particularly suited for research into the roles of this isoform in neuronal and other tissues. In contrast, the high selectivity of SEA0400 for NCX1 makes it an excellent choice for cardiovascular research and other areas where NCX1 is the dominant player. The choice between these two inhibitors should be guided by the specific NCX isoform of interest in the experimental system under investigation. Researchers should also consider the preference of both compounds for the reverse mode of NCX operation in their experimental design and interpretation of results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of Na+/Ca2+ exchange (NCX1) inhibition by SEA0400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to YM-244769 Dihydrochloride and SN-6 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of two prominent Na+/Ca2+ exchanger (NCX) inhibitors, YM-244769 dihydrochloride and SN-6. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific neuroprotection assays.
Introduction
The sodium-calcium exchanger (NCX) is a critical plasma membrane protein that regulates intracellular calcium levels. In pathological conditions such as cerebral ischemia, the reverse mode of the NCX can be activated, leading to a detrimental influx of calcium and subsequent neuronal cell death. Inhibition of the NCX is, therefore, a key therapeutic strategy for neuroprotection. YM-244769 and SN-6 are two inhibitors of the NCX with distinct isoform selectivities, which influences their efficacy in different cellular contexts.
Quantitative Performance Comparison
The inhibitory activity of YM-244769 and SN-6 varies across the three main isoforms of the Na+/Ca2+ exchanger: NCX1, NCX2, and NCX3. This differential activity is a key determinant of their neuroprotective efficacy in specific cell types.
| Compound | Target | IC50 (NCX1) | IC50 (NCX2) | IC50 (NCX3) |
| This compound | Na+/Ca2+ exchanger | 68 nM[1] | 96 nM[1] | 18 nM[1][2] |
| SN-6 | Na+/Ca2+ exchanger | 2.9 µM[3][4] | 16 µM[3][4] | 8.6 µM[3][4] |
Table 1: Comparison of the half-maximal inhibitory concentrations (IC50) of YM-244769 and SN-6 against the three NCX isoforms.
Experimental evidence demonstrates that YM-244769, a preferential inhibitor of NCX3, more effectively protects neuronal cells (which express both NCX1 and NCX3) from hypoxia/reoxygenation-induced damage compared to SN-6.[2] Conversely, SN-6 shows greater protective effects in renal cells, which predominantly express the NCX1 isoform.[2] This highlights the importance of matching the inhibitor's isoform selectivity to the expression profile of the experimental model.
Experimental Protocols
The following is a representative protocol for a neuroprotection assay comparing YM-244769 and SN-6, based on published studies.
Hypoxia/Reoxygenation-Induced Cell Death Assay in SH-SY5Y Neuronal Cells
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plate the cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
2. Hypoxia Induction:
-
Replace the culture medium with a glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 8 hours at 37°C.
3. Reoxygenation and Treatment:
-
After the hypoxic period, replace the medium with fresh, glucose-containing DMEM.
-
Add YM-244769 or SN-6 at various concentrations to the designated wells.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for 16 hours.
4. Assessment of Cell Viability (LDH Assay):
-
Measure the release of lactate dehydrogenase (LDH), an indicator of cell death, into the culture medium using a commercially available LDH cytotoxicity assay kit.
-
Collect the supernatant from each well and follow the manufacturer's instructions for the assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express cell death as a percentage of the LDH release in the vehicle-treated hypoxia/reoxygenation control group.
Signaling Pathways and Mechanisms of Action
The primary neuroprotective mechanism of both YM-244769 and SN-6 is the inhibition of the reverse mode of the Na+/Ca2+ exchanger. This action prevents the massive influx of Ca2+ into neurons during ischemic conditions, thereby averting the activation of downstream cell death pathways.
The preferential inhibition of NCX3 by YM-244769 is particularly relevant in neuronal contexts, as studies have shown that NCX3 contributes more significantly to neuronal cell damage than NCX1.[2] This isoform-specific activity underlies the superior neuroprotective performance of YM-244769 in neuronal models.
Conclusion
Both YM-244769 and SN-6 are valuable tools for studying the role of the Na+/Ca2+ exchanger in neuroprotection. However, their distinct isoform selectivities dictate their optimal applications. For neuroprotection studies in neuronal cell models expressing NCX3, YM-244769 is the more potent and specific inhibitor. In contrast, SN-6 may be more suitable for investigating the role of NCX1 in non-neuronal or specific neuronal populations where NCX1 is the dominant isoform. The choice between these two compounds should be guided by the specific NCX isoform expression profile of the experimental system and the research question being addressed.
References
- 1. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to Alternative Na+/Ca2+ Exchanger Inhibitors for YM-244769 Dihydrochloride
For researchers and drug development professionals seeking alternatives to the potent Na+/Ca2+ exchanger (NCX) inhibitor YM-244769, a careful evaluation of other available compounds is crucial. This guide provides a comparative overview of key alternative NCX inhibitors, focusing on their potency, selectivity, and mode of action, supported by experimental data.
The Na+/Ca2+ exchanger is a critical membrane protein for maintaining calcium homeostasis in various tissues, particularly in the cardiovascular and central nervous systems.[1] It operates in two modes: a forward mode that extrudes Ca2+ out of the cell and a reverse mode that allows Ca2+ to enter.[1][2] Dysregulation of NCX activity is implicated in several pathological conditions, making it an attractive therapeutic target.[1] YM-244769 is a potent and selective NCX inhibitor, showing a preference for the NCX3 isoform.[3][4] However, the need for compounds with different selectivity profiles or mechanisms of action drives the exploration of alternatives.
Comparative Analysis of NCX Inhibitors
Several small molecules have been developed and characterized as NCX inhibitors. This section compares prominent alternatives to YM-244769, including KB-R7943, SEA0400, SN-6, and the more recent ORM series of compounds.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for YM-244769 and its alternatives against the three mammalian NCX isoforms (NCX1, NCX2, and NCX3).
| Inhibitor | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Notes |
| YM-244769 | 68 nM[5] | 96 nM[5] | 18 nM[3][4][5] | Preferentially inhibits NCX3.[3][4] |
| KB-R7943 | - | - | - | IC50 of 5.1 µM (general NCX).[6] Preferentially inhibits the reverse mode.[7] |
| SEA0400 | 5-92 nM (cell-dependent) | 5-33 nM (cell-dependent)[5] | - | Potent inhibitor with varying IC50 depending on the cell type. |
| SN-6 | 2.9 µM[5][6] | 16 µM[5][6] | 8.6 µM[5][6] | Selective NCX inhibitor.[5] |
| ORM-10962 | 55 nM (inward), 67 nM (outward)[5][8] | - | - | Highly selective inhibitor of both forward and reverse modes.[8][9] |
| SAR296968 | 74 nM[5] | 23 nM[5] | 129 nM[5] | Potent inhibitor of all three isoforms.[5] |
In-depth Look at Key Alternatives
KB-R7943
As one of the earliest synthesized NCX inhibitors, KB-R7943 has been extensively studied.[1] It is known to preferentially inhibit the reverse (Ca2+ influx) mode of the exchanger.[7] However, a significant drawback of KB-R7943 is its lack of selectivity. It has been shown to inhibit other ion channels, including the Na+/H+ exchanger, Na+-K+ ATPase, and various Ca2+ channels, which can complicate the interpretation of experimental results.[7]
SEA0400
SEA0400 emerged as a more selective and potent NCX inhibitor compared to KB-R7943.[2][10] Its IC50 values are in the nanomolar range and it shows less off-target activity on other ion channels at concentrations that effectively block NCX.[10] SEA0400 inhibits both the forward and reverse modes of NCX.[8] The binding of SEA0400 to the transmembrane domain of NCX1 stabilizes the exchanger in an inward-facing conformation, which promotes its inactivation.[11][12]
ORM-10962
ORM-10962 is a newer generation NCX inhibitor with high selectivity.[8][9] Studies have shown that it potently inhibits both the inward and outward NCX currents with IC50 values in the nanomolar range.[5][8] Importantly, at concentrations effective for NCX inhibition, ORM-10962 does not significantly affect other major cardiac ion channels, making it a valuable tool for specific investigation of NCX function.[9]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors operate, it is essential to visualize the signaling pathways involving the Na+/Ca2+ exchanger and the typical experimental workflows used to assess inhibitor activity.
Caption: Signaling pathway of the Na+/Ca2+ exchanger in calcium homeostasis.
Caption: General experimental workflow for evaluating NCX inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings. Below are representative protocols for assessing NCX inhibitor activity.
Protocol 1: 45Ca2+ Uptake Assay for Reverse Mode NCX Activity
This protocol is adapted from studies investigating the intracellular Na+-dependent 45Ca2+ uptake via NCX isoforms.[3][4]
-
Cell Culture: Stably transfect HEK293 cells with the desired NCX isoform (NCX1, NCX2, or NCX3). Culture the cells in appropriate media until confluent.
-
Na+ Loading: To measure reverse mode activity, preload the cells with Na+ by incubating them in a high-Na+ solution.
-
Inhibitor Incubation: Incubate the Na+-loaded cells with various concentrations of the test inhibitor (e.g., YM-244769, SEA0400, SN-6) for a predetermined time at 37°C.
-
45Ca2+ Uptake: Initiate Ca2+ uptake by adding a solution containing 45Ca2+.
-
Termination and Lysis: Stop the uptake reaction at a specific time point by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution). Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of 45Ca2+ taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the 45Ca2+ uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp for Measuring NCX Currents
This electrophysiological technique allows for the direct measurement of both forward and reverse NCX currents.[10]
-
Cell Preparation: Isolate single cells (e.g., guinea-pig ventricular myocytes) and allow them to adhere to a recording chamber on an inverted microscope.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using a patch pipette filled with a specific intracellular solution. The pipette solution will contain a defined concentration of Na+ and a Ca2+ buffer to control the intracellular Ca2+ concentration.
-
External Solution: Perfuse the cells with an external solution containing physiological concentrations of ions. To isolate NCX currents, other ion channels may be blocked pharmacologically.
-
Voltage Protocol: Apply a voltage clamp protocol to the cell to elicit NCX currents. For example, a ramp protocol can be used to measure the current-voltage relationship.
-
Inhibitor Application: Apply the NCX inhibitor to the external solution and record the changes in the NCX current.
-
Data Analysis: Measure the amplitude of the inward (forward mode) and outward (reverse mode) NCX currents before and after inhibitor application. Calculate the percentage of inhibition at different concentrations to determine the EC50 values for each mode.
Conclusion
The selection of an appropriate Na+/Ca2+ exchanger inhibitor depends on the specific research question. While YM-244769 remains a valuable tool due to its high potency, particularly for NCX3, several alternatives offer distinct advantages. SEA0400 provides a potent and more selective option than older compounds like KB-R7943. For studies requiring the highest specificity, newer inhibitors such as ORM-10962 are excellent choices due to their clean off-target profile. By carefully considering the comparative data and employing rigorous experimental protocols, researchers can confidently select the most suitable NCX inhibitor to advance their investigations into the physiological and pathological roles of this crucial ion transporter.
References
- 1. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 10. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 [elifesciences.org]
- 12. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 | eLife [elifesciences.org]
Validating the Activity of YM-244769 Dihydrochloride in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), in a novel cell line. By comparing its performance against other known NCX inhibitors, this document offers detailed experimental protocols and data presentation structures to ensure robust and reliable results.
Introduction to this compound and Alternative Compounds
YM-244769 is a benzyloxyphenyl derivative that acts as a potent inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[1] It primarily targets the reverse mode of NCX, which is responsible for the influx of Ca2+ into the cell.[2] This inhibitory action has been shown to protect neuronal cells from hypoxia/reoxygenation-induced damage.[1]
To comprehensively validate the activity of YM-244769 in a new cell line, it is essential to compare its effects with other well-characterized NCX inhibitors. This guide includes comparative protocols for the following compounds:
-
This compound: A highly potent and selective inhibitor of NCX3.
-
KB-R7943: A selective inhibitor of the reverse mode of NCX, with some preference for NCX3 over NCX1 and NCX2.
-
SEA0400: A potent and selective inhibitor of NCX1.
-
SN-6: A selective inhibitor of NCX1.
The differential selectivity of these compounds for NCX isoforms allows for a thorough characterization of the NCX proteins present and active in the new cell line.
Experimental Validation Plan
A multi-faceted approach is recommended to validate the activity of YM-244769. This includes confirming the presence of the target protein, assessing the functional impact of the inhibitor on intracellular calcium dynamics, and evaluating its effect on cell viability under relevant stress conditions.
References
Comparative Analysis of YM-244769 Dihydrochloride Cross-Reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of YM-244769 dihydrochloride, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in studies of NCX-mediated physiological and pathological processes.
Overview of this compound
YM-244769 is a benzyloxyphenyl derivative that functions as a powerful and orally active inhibitor of the Na+/Ca2+ exchanger. It exhibits a notable preference for the NCX3 isoform, making it a valuable tool for dissecting the specific roles of this exchanger subtype.[1][2] YM-244769 primarily inhibits the reverse (Ca2+ entry) mode of NCX, which is implicated in cellular damage under pathological conditions such as ischemia-reperfusion injury.[1]
Primary Target Activity: NCX Isoform Selectivity
YM-244769 has been characterized for its inhibitory activity against the three isoforms of the Na+/Ca2+ exchanger: NCX1, NCX2, and NCX3. The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM-244769 for each isoform, demonstrating its preference for NCX3.
| Target Isoform | IC50 (nM) | Fold Selectivity (vs. NCX3) |
| NCX1 | 68 ± 2.9 | ~3.8x less potent |
| NCX2 | 96 ± 3.5 | ~5.3x less potent |
| NCX3 | 18 ± 1.0 | - |
| Data sourced from Iwamoto & Kita (2006). |
Cross-Reactivity with Other Ion Channels and Transporters
A critical aspect of a pharmacological tool's utility is its selectivity for its primary target over other cellular proteins, particularly other ion channels and transporters that modulate ion homeostasis.
A key study by Iwamoto and Kita (2006) investigated the specificity of YM-244769. It was reported that YM-244769, at concentrations up to 3 µM, did not significantly affect the activity of several other key ion transporters and channels. While the raw data for these experiments were not explicitly shown in the publication, the tested off-targets included:
-
K+-dependent Na+/Ca2+ exchanger (NCKX2)
-
Na+/H+ exchanger
-
Na+,K+-ATPase
-
Sarcolemmal Ca2+-ATPase
-
Sarcoplasmic reticulum Ca2+-ATPase
-
L-type Ca2+ channel
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by YM-244769 is the regulation of intracellular calcium levels via the Na+/Ca2+ exchanger. Under normal physiological conditions, NCX often operates in the "forward mode," extruding Ca2+ from the cell. However, under conditions of high intracellular Na+, such as during ischemia, NCX can operate in "reverse mode," importing Ca2+ and contributing to cytotoxic calcium overload. YM-244769 selectively inhibits this reverse mode of operation, thereby offering a potential neuroprotective and cardioprotective mechanism.
References
A Comparative Guide to NCX Inhibitors: YM-244769 Dihydrochloride vs. Bepridil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of the Sodium-Calcium Exchanger (NCX): YM-244769 dihydrochloride and Bepridil. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of NCX function and its role in various physiological and pathological processes.
Introduction to NCX and its Inhibitors
The Sodium-Calcium Exchanger (NCX) is a ubiquitously expressed transmembrane protein critical for maintaining calcium homeostasis in a variety of cell types. It mediates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). Depending on the electrochemical gradients of these ions, NCX can operate in two modes: the "forward" mode, which extrudes Ca2+ from the cell, and the "reverse" mode, which brings Ca2+ into the cell.[1] Dysregulation of NCX activity has been implicated in numerous diseases, including cardiac arrhythmias, heart failure, and neuronal damage following ischemia, making it a significant target for therapeutic intervention.
This compound is a potent and selective NCX inhibitor that exhibits a preference for the NCX3 isoform and primarily targets the reverse (Ca2+ entry) mode of the exchanger.[1][2] Its selectivity makes it a valuable tool for dissecting the specific roles of NCX isoforms in cellular function.
Bepridil is a non-selective calcium channel blocker that also exhibits inhibitory activity against NCX, as well as sodium and potassium channels.[3][4][5] It has been shown to block both the forward and reverse modes of NCX.[5][6] Its broader pharmacological profile can be a consideration for researchers aiming for a more widespread effect on calcium and sodium handling.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory potency (IC50) of this compound and Bepridil against NCX.
Table 1: this compound IC50 Values
| Target | Assay Condition | Cell Type | IC50 | Reference |
| NCX1 (reverse mode) | 45Ca2+ uptake | CCL39 fibroblasts | 68 ± 2.9 nM | [1] |
| NCX2 (reverse mode) | 45Ca2+ uptake | CCL39 fibroblasts | 96 ± 3.5 nM | [1] |
| NCX3 (reverse mode) | 45Ca2+ uptake | CCL39 fibroblasts | 18 ± 1.0 nM | [1] |
| Outward INCX (Ca2+ entry mode) | Whole-cell voltage clamp | Guinea pig cardiac ventricular myocytes | 0.05 µM | [7] |
| Inward INCX (Ca2+ exit mode) | Whole-cell voltage clamp | Guinea pig cardiac ventricular myocytes | >10 µM (approx. 50% inhibition at 10 µM) | [7] |
Table 2: Bepridil IC50 Values
| Target | Assay Condition | Cell Type | IC50 | Reference |
| INCX | Whole-cell voltage clamp | Guinea pig cardiac ventricular myocytes | 8.1 µM | [8] |
Mechanism of Action and Selectivity
This compound is a benzyloxyphenyl derivative that acts as a potent NCX inhibitor.[1] It displays a notable preference for the NCX3 isoform, being approximately 3.8- to 5.3-fold more potent against NCX3 than NCX1 or NCX2 in reverse mode 45Ca2+ uptake assays.[1] Furthermore, YM-244769 is highly selective for the reverse (Ca2+ entry) mode of the exchanger, with significantly less potent effects on the forward (Ca2+ exit) mode.[1][7] This mode selectivity is a key feature that distinguishes it from many other NCX inhibitors.
Bepridil is classified as a calcium channel blocker but also demonstrates significant inhibition of the Na+/Ca2+ exchanger.[4][5] Unlike YM-244769, Bepridil is a non-selective inhibitor of NCX, affecting both the forward and reverse modes of operation.[5][6] Its mechanism of action on NCX is believed to involve interaction with the cytosolic side of the exchanger.[8] It is important for researchers to be aware of Bepridil's off-target effects, which include the blockade of L-type calcium channels, fast sodium channels, and potassium channels.[3][9]
Signaling Pathways and Experimental Workflows
To visualize the cellular context of NCX inhibition and the experimental approaches used to study these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bepridil hydrochloride | Calcium Channel | TargetMol [targetmol.com]
- 4. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 5. tocris.com [tocris.com]
- 6. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Unveiling the NCX3-Specific Effects of YM-244769 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-244769 dihydrochloride with other known sodium-calcium exchanger (NCX) inhibitors, focusing on its specific effects on the NCX3 isoform. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Comparative Efficacy and Isoform Specificity
YM-244769 has demonstrated a notable preference for the NCX3 isoform over NCX1 and NCX2. This selectivity is a key advantage in studies aiming to dissect the specific physiological and pathological roles of NCX3. The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM-244769 and other commonly used NCX inhibitors against the three main NCX isoforms. The primary method for determining these values is the intracellular Na+-dependent ⁴⁵Ca²⁺ uptake assay in cells stably expressing individual NCX isoforms.
| Inhibitor | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Predominant Selectivity |
| YM-244769 | 68 nM[1] | 96 nM[1] | 18 nM[1] | NCX3 |
| SN-6 | 2.9 µM[2] | 16 µM[2] | 8.6 µM[2] | NCX1 |
| KB-R7943 | - | - | - | NCX3 (3-fold > NCX1/2) |
| SEA0400 | - | - | - | NCX1 |
| ORM-10962 | 55 nM (inward), 67 nM (outward) | - | - | NCX1 |
Note: Specific IC50 values for KB-R7943 and SEA0400 across all isoforms were not consistently available in the searched literature, but their general selectivity is noted.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NCX inhibitors.
Intracellular Na+-Dependent ⁴⁵Ca²⁺ Uptake Assay
This assay is a cornerstone for determining the inhibitory activity of compounds on the reverse mode of NCX.
Objective: To measure the influx of radioactive calcium (⁴⁵Ca²⁺) into cells, which is dependent on the intracellular sodium concentration and mediated by NCX.
Materials:
-
Cells stably transfected with individual NCX isoforms (e.g., CCL39 fibroblasts)
-
Na+-loading buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 20 mM HEPES, pH 7.4)
-
Uptake buffer (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 20 mM HEPES, 0.1 mM EGTA, and ⁴⁵CaCl₂ at a specific activity)
-
Washing buffer (e.g., 140 mM KCl, 1 mM EGTA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture NCX-transfected cells to confluence in appropriate multi-well plates.
-
Na+ Loading: Incubate cells with Na+-loading buffer to increase intracellular Na+ concentration.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., YM-244769) in the Na+-loading buffer.
-
Initiation of Uptake: Remove the Na+-loading buffer and add the uptake buffer containing ⁴⁵Ca²⁺ to initiate the reverse mode of NCX activity.
-
Termination of Uptake: After a defined incubation period (typically short, e.g., 10 seconds, to measure initial rates), rapidly wash the cells with ice-cold washing buffer to remove extracellular ⁴⁵Ca²⁺ and terminate the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁴⁵Ca²⁺ by liquid scintillation counting.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Electrophysiological Measurement of NCX Current (INCX)
Whole-cell patch-clamp is employed to directly measure the electrical current generated by the electrogenic NCX.
Objective: To measure the outward (reverse mode) and inward (forward mode) currents generated by NCX and assess the effect of inhibitors.
Materials:
-
Isolated cells expressing the target NCX isoform (e.g., cardiac ventricular myocytes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular (bath) solution (e.g., containing NaCl, CsCl, CaCl₂, MgCl₂, BaCl₂, NaH₂PO₄, TEACl, HEPES, glucose, ouabain, nisoldipine, and lidocaine to block other currents)[3]
-
Intracellular (pipette) solution (e.g., containing CsOH, aspartic acid, TEACl, HEPES, MgATP, and EGTA)
-
NCX inhibitor (e.g., YM-244769)
-
NiCl₂ (a non-selective NCX blocker used to isolate INCX)
Procedure:
-
Cell Preparation: Isolate single cells and place them in the recording chamber.
-
Patch-Clamp Configuration: Achieve a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both outward and inward NCX currents.[4]
-
Control Recording: Record the baseline membrane currents.
-
Inhibitor Application: Perfuse the cell with the extracellular solution containing the test inhibitor and record the currents again.
-
Ni²⁺ Application: Apply a high concentration of NiCl₂ (e.g., 10 mM) to block all NCX activity and record the remaining non-NCX currents.[3]
-
Data Analysis: Subtract the Ni²⁺-insensitive current from the control and inhibitor-treated recordings to isolate the NCX-specific current (INCX).[3] The effect of the inhibitor is then quantified.
Mandatory Visualizations
Signaling and Interaction
The following diagram illustrates the inhibitory action of YM-244769 on the NCX3 protein, highlighting the key interaction domain. Research suggests that the differential sensitivity between NCX1 and NCX3 to YM-244769 is largely determined by the α-2 region of the protein.[5]
Experimental Workflow
This diagram outlines the general experimental workflow for determining the isoform specificity of a novel NCX inhibitor.
Conclusion
The available data strongly support the characterization of YM-244769 as a potent and selective inhibitor of the NCX3 isoform. Its significantly lower IC50 value for NCX3 compared to NCX1 and NCX2 makes it an invaluable tool for investigating the distinct functions of NCX3 in various cellular and physiological contexts. When designing experiments, researchers should consider the detailed protocols provided to ensure robust and reproducible results. The comparative data presented in this guide should facilitate the informed selection of NCX inhibitors tailored to specific research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR296968, a Novel Selective Na+/Ca2+ Exchanger Inhibitor, Improves Ca2+ Handling and Contractile Function in Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Genetic Knockdown vs. Pharmacological Inhibition of NCX3 with YM-244769
For researchers in neuroscience, cardiology, and drug discovery, understanding the precise role of the sodium-calcium exchanger 3 (NCX3) is of paramount importance. This membrane protein is a critical regulator of intracellular calcium homeostasis, and its dysregulation has been implicated in a variety of pathological conditions, including ischemic neuronal death. Two powerful techniques are commonly employed to investigate NCX3 function: genetic knockdown and pharmacological inhibition. This guide provides a comprehensive comparison of these approaches, with a specific focus on the highly selective NCX3 inhibitor, YM-244769.
This comparison will delve into the mechanisms of action, experimental considerations, and potential off-target effects associated with both genetic and pharmacological approaches. By presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
At a Glance: Comparing Genetic Knockdown and Pharmacological Inhibition
| Feature | Genetic Knockdown (siRNA, shRNA, CRISPR) | Pharmacological Inhibition with YM-244769 |
| Mechanism of Action | Reduces or eliminates the expression of the NCX3 protein by targeting its mRNA or gene. | Directly binds to the NCX3 protein and inhibits its ion exchange activity. |
| Target | NCX3 mRNA (siRNA, shRNA) or NCX3 gene (CRISPR). | NCX3 protein. |
| Selectivity | High for the target gene, but potential for off-target gene silencing. | Preferentially inhibits NCX3 over other NCX isoforms.[1][2] |
| Kinetics | Onset of effect is delayed (24-72 hours) and duration can be transient (siRNA) or stable (CRISPR). | Rapid onset of action and reversible upon washout. |
| Dose-Dependence | Knockdown efficiency can be dose-dependent. | Inhibition is dose-dependent with a reported IC50 of 18 nM for NCX3.[1][2] |
| Off-Target Effects | Can include unintended silencing of other genes, especially with siRNA.[3][4] CRISPR can cause off-target DNA cleavage. | Potential for off-target effects on other proteins at higher concentrations. |
| Applications | Long-term studies of protein function, target validation. | Acute studies of protein function, validation of genetic findings, potential therapeutic applications. |
Delving Deeper: A Quantitative Look
The following table summarizes key quantitative parameters associated with both genetic knockdown of NCX3 and its pharmacological inhibition by YM-244769.
| Parameter | Genetic Knockdown (siRNA) | Pharmacological Inhibition (YM-244769) | Reference |
| Target Reduction/Inhibition | 20-50% reduction in NCX3 protein levels with 10-50 nM siRNA. | IC50 of 18 nM for NCX3. | [5][1][2] |
| Isoform Selectivity | Specific to the targeted NCX3 gene. | 3.8- to 5.3-fold greater inhibition of NCX3 compared to NCX1 and NCX2. | [1][2] |
| Mode of Action | Post-transcriptional gene silencing. | Preferential inhibition of the reverse mode (Ca2+ entry) of NCX. | [6] |
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of YM-244769 Dihydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of YM-244769 dihydrochloride, ensuring operational integrity and personnel safety in research environments.
This document provides procedural guidance for the safe disposal of this compound, a research-grade chemical compound. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory setting. The following procedures are based on standard guidelines for hazardous chemical waste management and should be performed in accordance with institutional and local regulations.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research-grade chemicals, must be handled as hazardous waste.[3][4] Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
A container that has held this compound should be considered contaminated.
-
If institutional policy allows, triple-rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble). The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[4]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Acute Hazardous Waste Limit | ≤ 1 quart for acutely toxic P-listed chemicals | [4][6] |
| Hazardous Waste Accumulation Limit | ≤ 55 gallons in a Satellite Accumulation Area | [3][6] |
| CAS Number | 1780390-65-9 | [1] |
| Molecular Formula | C₂₆H₂₄Cl₂FN₃O₃ | [1] |
| Molecular Weight | 516.39 | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling YM-244769 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of YM-244769 dihydrochloride, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following personal protective equipment (PPE) is mandatory when handling this compound to mitigate exposure risks.
| Protection Type | Equipment Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 (or better) particulate respirator. | To prevent inhalation of the powdered compound. |
| Hand Protection | Chemical-resistant nitrile or latex gloves. Double-gloving is recommended.[2] | To avoid direct skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and airborne particles.[1] |
| Skin and Body Protection | A fully buttoned lab coat or a disposable gown. | To prevent contamination of personal clothing and skin.[1] |
| Face Protection | Face shield (in addition to goggles) when there is a significant risk of splashing. | To provide an additional layer of protection for the face. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₆H₂₄Cl₂FN₃O₃ |
| Molecular Weight | 516.39 g/mol [1] |
| CAS Number | 1780390-65-9[1] |
| Appearance | Crystalline solid |
| Solubility | ≥ 2.08 mg/mL in a 20% SBE-β-CD aqueous solution[2] |
| IC₅₀ (NCX3) | 18 nM[3][4] |
| IC₅₀ (outward NCX current) | 50 nM[3][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step protocols should be followed.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3.2. Weighing and Aliquoting
-
Designated Area: All weighing and aliquoting of the powdered compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination.
-
Dispensing: Use dedicated spatulas and weighing papers. Avoid generating dust.
-
Cleaning: Clean all surfaces and equipment thoroughly after each use.
3.3. Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent slowly to the powdered compound to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator to ensure complete dissolution.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3.4. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For small spills, carefully cover the spill with an absorbent material.
-
Neutralization: For larger spills, if safe to do so, neutralize with a suitable agent before absorption.
-
Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Unused Compound
-
Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
4.2. Contaminated Materials
-
All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.
4.3. Aqueous Waste
-
Neutralization: Due to its hydrochloride salt nature, aqueous waste containing this compound may be acidic. Neutralize the waste with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.[5]
-
Collection: Collect the neutralized aqueous waste in a clearly labeled, sealed container for chemical waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6]
Mandatory Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Na+/Ca2+交换抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. chemischafvalnederland.nl [chemischafvalnederland.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
